molecular formula C8H10N2O2S B022982 Indoline-7-sulfonamide CAS No. 111048-65-8

Indoline-7-sulfonamide

Numéro de catalogue: B022982
Numéro CAS: 111048-65-8
Poids moléculaire: 198.24 g/mol
Clé InChI: HLLIZWSHMLSVLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Indoline-7-sulfonamide is a synthetic organic compound featuring an indoline core—a benzopyrrolidine structure consisting of a benzene ring fused to a five-membered nitrogenous ring—substituted with a sulfonamide functional group at a key position. This structure combines a privileged scaffold in medicinal chemistry with a versatile sulfonamide moiety, making it a valuable intermediate for pharmaceutical research and development. Emerging high-throughput screening data identifies indoline sulfonamides as a promising class of inhibitors for the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase). DapE is a crucial, yet underexplored, target in the lysine biosynthetic pathway of bacteria, essential for cell wall synthesis. Inhibition of this zinc-dependent enzyme disrupts the production of meso-diaminopimelate and lysine, proving lethal to pathogens like Helicobacter pylori and Mycobacterium smegmatis . Molecular docking studies suggest these inhibitors bind competitively in the enzyme's active site, with the sulfonamide group potentially acting as a zinc-binding group. This mechanism offers a promising avenue for developing novel antibiotics with a new mode of action to combat multi-drug resistant bacteria. Researchers value the indoline scaffold for its favorable physicochemical properties; the non-coplanar ring system can enhance water solubility compared to analogous planar structures, improving the drug-likeness of potential candidates. The sulfonamide functional group is a cornerstone of agrochemical and pharmaceutical chemistry, present in numerous approved drugs across various therapeutic areas. As such, Indoline-7-sulfonamide serves as a versatile building block for constructing more complex molecules for biological evaluation. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3-dihydro-1H-indole-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIZWSHMLSVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292539
Record name 2,3-Dihydro-1H-indole-7-sulfonamide
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Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111048-65-8
Record name 2,3-Dihydro-1H-indole-7-sulfonamide
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Record name 2,3-Dihydro-1H-indole-7-sulfonamide
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Record name 2,3-dihydro-1H-indole-7-sulfonamide
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Foundational & Exploratory

The Synthesis and Characterization of Novel Indoline-7-Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold, a saturated analog of indole, is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with significant therapeutic value.[1] When coupled with the sulfonamide moiety—a pharmacophore renowned for its wide array of biological activities—the resulting indoline-sulfonamide derivatives present a compelling opportunity for the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of a novel series of Indoline-7-sulfonamide derivatives. We delve into the strategic considerations behind the synthetic pathways, offer detailed experimental protocols, and outline a systematic approach to the structural elucidation and purity assessment of the synthesized compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic intervention.

Introduction: The Rationale for Targeting the Indoline-7-Sulfonamide Scaffold

The indole nucleus and its derivatives are cornerstones in medicinal chemistry, exhibiting a vast spectrum of physiological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The indoline core, as a dihydroindole, retains key structural features of indole while offering different stereochemical and electronic properties, which can be exploited to fine-tune pharmacological activity and improve pharmacokinetic profiles.[1]

The sulfonamide group (-SO₂NH₂) is a critical functional group in a multitude of marketed drugs, acting as a versatile pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.[3][4] Its incorporation into drug candidates can also enhance water solubility and modulate metabolic stability.[4] The combination of the indoline scaffold with a sulfonamide at the 7-position is a strategic choice aimed at exploring a chemical space with high potential for biological activity, targeting enzymes like carbonic anhydrases, which are implicated in cancer and other diseases.[3][5]

This guide will focus on a general and adaptable synthetic route to novel N-substituted indoline-7-sulfonamide derivatives, followed by a rigorous characterization workflow.

Synthetic Strategy and Methodologies

The synthesis of indoline-7-sulfonamide derivatives can be approached through several routes. A common and effective strategy involves a multi-step sequence starting from indoline, which includes protection of the indoline nitrogen, sulfonation at the 7-position, conversion to the key sulfonamide intermediate, and subsequent diversification.

General Synthetic Workflow

The overall synthetic plan is designed for flexibility, allowing for the introduction of diverse functionalities at the sulfonamide nitrogen. The causality behind this multi-step approach is to ensure regioselective sulfonation and to create a versatile intermediate amenable to parallel synthesis efforts.

G cluster_0 Synthesis of Key Intermediate cluster_1 Diversification A Indoline B 1. N-Protection (e.g., Ac₂O) A->B C 1-Acetylindoline B->C D 2. Chlorosulfonation (ClSO₃H) C->D E 1-Acetylindoline-7-sulfonyl chloride D->E F 3. Amination (aq. NH₃) E->F G 1-Acetylindoline-7-sulfonamide F->G H 4. Deprotection (Acid/Base Hydrolysis) G->H I Indoline-7-sulfonamide (Key Intermediate) H->I J Reaction with diverse R-X (e.g., Acyl Chlorides, Sulfonyl Chlorides, Alkyl Halides) I->J K Novel Indoline-7-sulfonamide Derivatives J->K

Caption: General workflow for the synthesis of indoline-7-sulfonamide derivatives.

Experimental Protocol: Synthesis of Indoline-7-sulfonamide (Key Intermediate)

This protocol details the synthesis of the core intermediate, which serves as the foundation for subsequent derivatization.

Step 1: N-Acetylation of Indoline

  • Rationale: Protection of the indoline nitrogen is crucial to prevent side reactions during the subsequent electrophilic substitution (chlorosulfonation) and to direct the sulfonation to the aromatic ring. Acetic anhydride is a cost-effective and efficient protecting group.

  • Procedure:

    • To a solution of indoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylindoline.

Step 2: Chlorosulfonation of 1-Acetylindoline

  • Rationale: Chlorosulfonic acid is a powerful electrophilic agent for introducing the sulfonyl chloride group onto the aromatic ring. The acetyl group directs the substitution primarily to the C5 and C7 positions, with the C7 isomer often being a significant product under controlled conditions.

  • Procedure:

    • Cool chlorosulfonic acid (5.0 eq) to 0 °C in a flask equipped with a dropping funnel and a gas trap.

    • Add 1-acetylindoline (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The resulting precipitate (1-acetylindoline-7-sulfonyl chloride) is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Formation of 1-Acetylindoline-7-sulfonamide

  • Rationale: The sulfonyl chloride is a reactive intermediate that readily reacts with ammonia to form the corresponding sulfonamide.

  • Procedure:

    • Add the crude 1-acetylindoline-7-sulfonyl chloride to a concentrated aqueous ammonia solution at 0 °C.

    • Stir the mixture vigorously for 1-2 hours.

    • Collect the precipitated solid by filtration, wash with water, and dry.

Step 4: Deprotection to Yield Indoline-7-sulfonamide

  • Rationale: Removal of the acetyl protecting group is necessary to liberate the indoline nitrogen, providing the key intermediate for final diversification. Acidic or basic hydrolysis can achieve this.

  • Procedure (Acidic Hydrolysis):

    • Reflux a suspension of 1-acetylindoline-7-sulfonamide in aqueous hydrochloric acid (e.g., 6M HCl) for 4-6 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure indoline-7-sulfonamide.

Diversification: Synthesis of N-Substituted Derivatives

The key intermediate, indoline-7-sulfonamide, can be reacted with a variety of electrophiles to generate a library of novel compounds.

G cluster_0 Representative Reaction Mechanism A Indoline-7-sulfonamide C Deprotonated Sulfonamide (Anion) A->C + B Base (e.g., Pyridine, Et₃N) B->C E Nucleophilic Attack C->E D Acyl Chloride (R-COCl) D->E F Tetrahedral Intermediate E->F G Elimination of Cl⁻ F->G H N-Acyl Indoline-7-sulfonamide Derivative G->H

Caption: Mechanism for N-acylation of the key sulfonamide intermediate.

General Protocol for N-Acylation:

  • Dissolve indoline-7-sulfonamide (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitor by TLC. Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel or recrystallization.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the newly synthesized derivatives. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural elucidation.[6][7]

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Purpose: To identify key functional groups.

  • Expected Bands:

    • N-H stretch (sulfonamide): ~3300-3200 cm⁻¹[8]

    • C=O stretch (amide, if acylated): ~1680-1640 cm⁻¹[9]

    • S=O asymmetric and symmetric stretching (sulfonamide): ~1350-1300 cm⁻¹ and ~1160-1140 cm⁻¹[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed information about the molecular structure, including the connectivity and chemical environment of all protons (¹H NMR) and carbons (¹³C NMR).

  • Expected Signals for the Indoline-7-sulfonamide Core:

    • ¹H NMR: Aromatic protons on the indoline ring will appear as distinct multiplets in the aromatic region (~6.5-8.0 ppm).[10] The sulfonamide NH proton often appears as a broad singlet.[11] The aliphatic protons of the indoline ring will appear as triplets in the upfield region (~3.0-4.0 ppm).

    • ¹³C NMR: Aromatic carbons will resonate between ~110-160 ppm.[10] The aliphatic carbons of the indoline ring will be found further upfield.

Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight of the compound and aid in structural confirmation.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is preferred to obtain the exact mass, which can be used to confirm the elemental composition. The observation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight is primary evidence of successful synthesis.[6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the final compounds and to purify them if necessary.

  • Typical Conditions: A reversed-phase C18 column is commonly used.[12][13] The mobile phase often consists of a gradient system of water (often with an acid modifier like 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol.[12][14]

  • Data Interpretation: Purity is determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram. A purity level of >95% is typically required for biological screening.

Data Summary Table

All analytical data for a synthesized library should be compiled for easy comparison and review.

Compound IDR-GroupYield (%)M.P. (°C)HRMS [M+H]⁺ (Calculated)HRMS [M+H]⁺ (Found)Purity (HPLC %)
I-7-S-01 Acetyl75188-190239.0647239.0651>98
I-7-S-02 Benzoyl68210-212301.0803301.0800>99
I-7-S-03 Tosyl62225-227351.0759351.0763>97
...etc...................

Conclusion and Future Directions

This guide has outlined a robust and adaptable methodology for the synthesis of novel indoline-7-sulfonamide derivatives. The detailed protocols and characterization workflow provide a solid foundation for researchers to generate libraries of these compounds for biological evaluation. The strategic combination of the indoline core and the sulfonamide pharmacophore offers a promising avenue for the discovery of new therapeutic agents. Future work should focus on expanding the diversity of the N-substituents and exploring alternative synthetic routes to access different substitution patterns on the indoline ring. The synthesized compounds are prime candidates for screening in a variety of biological assays, particularly those related to cancer, infectious diseases, and neurological disorders, where indole and sulfonamide derivatives have historically shown significant promise.[1][2][15]

References

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(46). Available at: [Link]

  • Synthesis of indole-based-sulfonamide derivatives A1–A8. ResearchGate. Available at: [Link]

  • Aslam, M., et al. (2014). Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. PubMed. Available at: [Link]

  • Kassab, A. E., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Available at: [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. Available at: [Link]

  • Alafeefy, A. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. PubMed. Available at: [Link]

  • Aslam, M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Available at: [Link]

  • Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Direct C-7 sulfonamination of indolines 35 with sulfonyl azids 36... ResearchGate. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC - PubMed Central. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available at: [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Development and Application of Indolines in Pharmaceuticals. ResearchGate. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

Sources

Quantum mechanical calculations for Indoline-7-sulfonamide structures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the quantum mechanical (QM) protocols for analyzing Indoline-7-sulfonamide scaffolds. This specific regioisomer is increasingly relevant in drug discovery, particularly for bacterial DapE inhibitors and anticancer agents , due to its unique intramolecular hydrogen bonding (IMHB) capacity which modulates solubility and membrane permeability.

Technical Guide for Conformational Analysis, pKa Prediction, and Interaction Profiling

Executive Summary

The Indoline-7-sulfonamide scaffold presents a unique structural motif where the sulfonamide group at position C7 is spatially adjacent to the indoline nitrogen (N1). This proximity facilitates a stable Intramolecular Hydrogen Bond (IMHB) between the sulfonamide oxygen and the N1 proton (


). Accurately modeling this interaction is critical, as it governs the molecule's transition between a "closed" (permeable) and "open" (active) conformation. This guide provides a validated QM workflow to predict these properties, avoiding common pitfalls in standard DFT defaults.

Part 1: Structural Dynamics & Electronic Properties

The Critical Interaction: C7-Sulfonamide / N1-H

In the gas phase and non-polar solvents, the indoline-7-sulfonamide adopts a low-energy planar or near-planar conformation stabilized by a 6-membered hydrogen-bonded ring.

  • Mechanism: The lone pair of the sulfonamide oxygen (

    
    ) donates electron density into the antibonding orbital of the N-H bond (
    
    
    
    ).
  • Consequence: This locks the rotatable bond between C7 and the sulfur atom, reducing entropic penalty upon binding but potentially masking the polar sulfonamide group from solvent.

Recommended Level of Theory

Standard functionals like B3LYP often underestimate dispersion forces and weak hydrogen bonds. For indoline-7-sulfonamides, the following protocol is required to accurately capture the energetics of the IMHB.

ComponentRecommendationScientific Rationale
Functional M06-2X or

B97X-D
These hybrid meta-GGA (M06-2X) or range-separated (

B97X-D) functionals include dispersion corrections essential for accurate S-O and

-stacking interactions.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for anionic species (sulfonamides are acidic) and lone-pair interactions on Sulfur/Oxygen.
Solvation SMD (Solvation Model based on Density)Superior to PCM for calculating

of charged species (e.g., deprotonated sulfonamide).
Grid Size Ultrafine Integration grid must be ultrafine to resolve the shallow potential energy surface of the sulfonamide rotation.

Part 2: Computational Methodologies (The Protocol)

Workflow for Conformational Analysis

To identify the bioactive conformation, you must scan the dihedral angle


.

QM_Workflow cluster_output Output Metrics Start Structure Input (Indoline-7-sulfonamide) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch DFT_Opt Geometry Optimization M06-2X/6-311++G(d,p) (Gas Phase) ConfSearch->DFT_Opt Select Lowest 5 Freq Frequency Calc (Verify Minima) DFT_Opt->Freq Solv Single Point Energy SMD (Water & Octanol) Freq->Solv No Imaginary Freq NBO NBO Analysis (Quantify IMHB Energy) Solv->NBO LogP LogP / Permeability Solv->LogP pKa pKa Prediction NBO->pKa

Figure 1: Step-by-step QM workflow for characterizing indoline-7-sulfonamide derivatives.

Protocol: NBO Analysis for IMHB Strength

To quantify the stabilization energy of the internal hydrogen bond:

  • Perform a Natural Bond Orbital (NBO) analysis at the optimized geometry.

  • Locate the Second-Order Perturbation Theory analysis in the output.

  • Look for the interaction: LP(2) O (Sulfonyl)

    
     BD(1) N-H*.
    
  • Threshold: An interaction energy

    
     kcal/mol indicates a strong "closed" conformation that may improve passive transport.
    

Part 3: Physiochemical Property Prediction (pKa)

Sulfonamides are weak acids. Accurate pKa prediction is vital for determining the ionization state at physiological pH (7.4).

Method A: The Bond Length Correlation (Rapid Screen)

Recent research has established a linear relationship between the S-N equilibrium bond length and pKa.[1] This method is computationally inexpensive and highly accurate for sulfonamides.

  • Equation:

    
    
    
  • Protocol:

    • Optimize geometry at M06-2X/6-311G(d,p) with CPCM (Water) .

    • Measure the

      
       bond length in Ångströms.
      
    • Apply the equation.

    • Note: A longer S-N bond correlates with a higher pKa (less acidic). The electron-withdrawing nature of the indoline ring at C7 will shorten this bond relative to alkyl sulfonamides, lowering the pKa.

Method B: Thermodynamic Cycle (High Precision)

For definitive values, calculate the Gibbs free energy of deprotonation (


).

Thermodynamic_Cycle Gas_HA HA (gas) Indoline-7-SO2NH2 Gas_A A- (gas) + H+ (gas) Indoline-7-SO2NH- Gas_HA->Gas_A ΔG_gas (Deprotonation) Aq_HA HA (aq) Solvated Neutral Gas_HA->Aq_HA ΔG_solv(HA) Aq_A A- (aq) + H+ (aq) Solvated Anion Gas_A->Aq_A ΔG_solv(A-) + ΔG_solv(H+) Aq_HA->Aq_A ΔG_aq (Target)

Figure 2: Thermodynamic cycle for calculating pKa.


 is typically taken as -265.9 kcal/mol.

Calculation:



Where 

.

Part 4: Case Study & Applications

Target: DapE Inhibition

Indoline-7-sulfonamides have been identified as inhibitors of DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), a bacterial enzyme critical for cell wall synthesis.

  • Design Strategy: The sulfonamide acts as a zinc-binding group (ZBG).

  • QM Insight: The "open" conformation is required to bind the Zinc ion in the active site. If the IMHB (closed state) is too stable (

    
     kcal/mol), the energy penalty to open the ring and bind Zinc may render the inhibitor impotent.
    
  • Optimization: Use QM to tune the 7-substituent to maintain a balance: strong enough IMHB for membrane permeability, but weak enough to break upon enzyme binding.

Target: Anticancer (Tubulin/Carbonic Anhydrase)

Compounds like J30 (N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide) utilize the indoline core. While J30 is an N1-sulfonamide, 7-sulfonamides are potent Carbonic Anhydrase (CA) inhibitors.

  • Selectivity: The bulky indoline scaffold can clash with the hydrophobic pocket of ubiquitous CA isoforms (like CA II), offering selectivity for tumor-associated CA IX.

References

  • DapE Inhibition & Synthesis

    • Becker, D. P., et al. "Synthesis of Indoline-7-Sulfonamide Inhibitors of the Bacterial Enzyme DapE."[2] Loyola University Chicago, Department of Chemistry & Biochemistry.

  • pKa Prediction Protocol

    • Hilal, S. H., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science, 2019.
  • Intramolecular Hydrogen Bonding

    • Kuhn, B., et al. "Intramolecular Hydrogen Bonding: An Opportunity for Improved Permeability." Journal of Medicinal Chemistry, 2010. (Foundational concept applied to 7-substituted indoles).
  • DFT Benchmarking for Sulfonamides

    • Bao, X., et al. "Theoretical study on the pKa values of sulfonamides in aqueous solution." Computational and Theoretical Chemistry, 2014.

Sources

Methodological & Application

Determining the Cytotoxicity of Indoline-7-sulfonamide Derivatives Using the MTT Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for assessing the cytotoxic effects of Indoline-7-sulfonamide and its derivatives on cultured mammalian cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This guide is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

Introduction: The Rationale for Cytotoxicity Profiling of Indoline-7-sulfonamides

Indoline-sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Several derivatives have been investigated for their potential as anticancer agents.[1][2] The sulfonamide group, a key pharmacophore, can enhance the therapeutic efficacy and physicochemical properties of drug candidates.[1] Given the therapeutic potential of this scaffold, a reliable and standardized method to evaluate its cytotoxic effects is paramount for advancing preclinical drug development.

This application note focuses on a specific derivative, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (referred to as J30 in some literature), as a representative of the Indoline-7-sulfonamide class.[3] It is important to note a common ambiguity in the chemical literature where Indoline-6-sulfonamides are sometimes misidentified as the 7-isomer. Researchers should verify the precise structure of their test compound.

The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[4] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases of metabolically active cells.[4][5] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of cytotoxicity.[2]

The MTT Assay: Mechanism of Action

The core of the MTT assay is a biochemical process that hinges on the metabolic activity of living cells. The following diagram illustrates the key steps involved:

MTT_Mechanism Figure 1: Mechanism of the MTT Assay cluster_cell Viable Cell cluster_extracellular Assay Well Mitochondria Mitochondria Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT_in Yellow MTT (Enters Cell) MTT_in->Mitochondria Solubilization Add Solubilizing Agent (e.g., DMSO) MTT_added Add MTT Reagent MTT_added->MTT_in Formazan_sol Solubilized Purple Solution Solubilization->Formazan_sol Measurement Measure Absorbance (~570 nm) Formazan_sol->Measurement

Caption: The MTT assay workflow from reagent addition to absorbance measurement.

Materials and Reagents

Equipment
  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood (Class II)

  • Microplate reader (capable of measuring absorbance at 570 nm and a reference wavelength of 630 nm)

  • Inverted microscope

  • Multichannel pipette (8 or 12-channel)

  • Standard laboratory equipment (pipettes, sterile tubes, etc.)

Reagents and Consumables
  • Indoline-7-sulfonamide derivative (e.g., N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA solution

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Formazan solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile, 96-well flat-bottom cell culture plates

  • Sterile pipette tips and reagent reservoirs

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for adherent cell lines. Modifications for suspension cells are noted where applicable.

Preliminary Compound Assessment (Self-Validation)

Expert Insight: Before initiating a full-scale cytotoxicity study, it is crucial to assess the solubility and potential for assay interference of your specific Indoline-7-sulfonamide derivative. This preliminary step ensures the reliability and accuracy of your results.

  • Solubility Testing:

    • Prepare a high-concentration stock solution of the Indoline-7-sulfonamide derivative in 100% DMSO (e.g., 10-50 mM). Most non-polar organic compounds are soluble in DMSO.[6]

    • Serially dilute the stock solution in your complete cell culture medium to the highest concentration you intend to test.

    • Visually inspect for any precipitation under a microscope. If precipitation occurs, the stock solution needs to be further diluted in DMSO before adding to the medium, or the highest test concentration must be lowered. The final DMSO concentration in the cell culture medium should ideally not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

  • Interference Check:

    • Prepare a cell-free 96-well plate.

    • Add the same volume of culture medium and your compound at the highest concentration to be tested.

    • Add the MTT reagent and incubate as you would with cells.

    • Add the solubilization solution and measure the absorbance.

    • A significant absorbance reading in the absence of cells indicates that your compound may be directly reducing the MTT reagent, which would lead to false-positive results.[8] If interference is observed, consider using an alternative cytotoxicity assay.

Cell Seeding
  • Culture your chosen cell line to approximately 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. This density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay. A typical starting range is 5,000-10,000 cells per well in a 96-well plate.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

Compound Treatment
  • Prepare serial dilutions of the Indoline-7-sulfonamide derivative in complete culture medium from your stock solution. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).[2]

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., 0.5% DMSO) used to dissolve the compound.

    • Untreated Control: Cells in complete culture medium only.

    • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

MTT Assay Procedure
  • Following the treatment period, carefully remove the medium from each well.

  • Add 100 µL of fresh, serum-free medium containing MTT (final concentration of 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • After the incubation, carefully remove the MTT solution. Be cautious not to disturb the formazan crystals.

  • Add 100 µL of formazan solubilization solution (e.g., DMSO) to each well.

  • Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 630 nm to subtract background noise.

MTT_Workflow Figure 2: MTT Assay Experimental Workflow start Start cell_seeding 1. Seed Cells (e.g., 5,000-10,000 cells/well) start->cell_seeding incubation_24h 2. Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation_24h compound_treatment 3. Treat with Indoline-7-sulfonamide (various concentrations) incubation_24h->compound_treatment incubation_treatment 4. Incubate for desired period (e.g., 24, 48, 72h) compound_treatment->incubation_treatment mtt_addition 5. Add MTT solution (0.5 mg/mL) incubation_treatment->mtt_addition incubation_mtt 6. Incubate for 2-4h mtt_addition->incubation_mtt solubilization 7. Solubilize Formazan (e.g., with DMSO) incubation_mtt->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance end End read_absorbance->end

Caption: A streamlined overview of the key steps in the MTT protocol.

Data Analysis and Interpretation

Calculation of Cell Viability
  • Subtract the average absorbance of the blank control from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of the Indoline-7-sulfonamide derivative using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value. Several software packages, such as GraphPad Prism, can perform this analysis.

Data Presentation

The results of the MTT assay are typically presented in a dose-response curve and a table summarizing the IC₅₀ values.

Table 1: Example of IC₅₀ Data for an Indoline-7-sulfonamide Derivative on Different Cell Lines

Cell LineTreatment Duration (hours)IC₅₀ (µM)
MCF-7 (Breast Cancer)7212.8
HeLa (Cervical Cancer)7235.5
MDA-MB-468 (Breast Cancer)7229.7

Note: The data presented in this table is illustrative and based on findings for similar sulfonamide derivatives. Actual values will vary depending on the specific compound and cell line.[2]

Troubleshooting and Critical Considerations

Issue Potential Cause(s) Recommended Solution(s)
High Background Absorbance - Contamination (bacterial or yeast) - Phenol red in the medium - Direct reduction of MTT by the compound- Maintain aseptic technique - Use phenol red-free medium for the MTT incubation step - Perform a compound interference check
Low Absorbance Readings - Low cell seeding density - Insufficient MTT incubation time - Cell death due to over-confluency- Optimize cell seeding density - Increase MTT incubation time (up to 4 hours) - Ensure cells are in the logarithmic growth phase
High Variability Between Replicates - Inaccurate pipetting - Uneven cell seeding - "Edge effect" in the 96-well plate- Calibrate pipettes regularly - Ensure a homogenous cell suspension before seeding - Avoid using the outer wells of the plate for experimental samples
Precipitation of Compound - Poor solubility of the compound in the culture medium- Decrease the final concentration of the compound - Increase the initial DMSO concentration in the stock solution (while keeping the final in-well concentration below 0.5%)

Conclusion

The MTT assay is a robust and reliable method for determining the cytotoxic potential of Indoline-7-sulfonamide derivatives. By following this detailed protocol and incorporating the recommended preliminary assessments and controls, researchers can generate accurate and reproducible data to guide the development of novel anticancer therapeutics. Careful optimization of experimental parameters, particularly cell seeding density and compound concentration range, is critical for obtaining meaningful results.

References

  • A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • Physicochemical Characterization and Dissolution Enhancement of Mefenamic Acid–Isonicotinamide Crystalline Solid Dispersion. Biology, Medicine, & Natural Product Chemistry. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. Available at: [Link]

  • Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. ResearchGate. Available at: [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

  • DMSO usage in cell culture. LifeTein. Available at: [Link]

  • (E)-N'-(4'-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g). PubChem. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Molecular Sciences. Available at: [Link]

  • Limitations of the MTT Assay in Cell Viability Testing. Semantic Scholar. Available at: [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Available at: [Link]

  • 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • GSRS - precisionFDA. precisionFDA. Available at: [Link]

Sources

Application Note: Cell Cycle Analysis by Flow Cytometry Following Indoline-7-Sulfonamide Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Indoline-7-sulfonamides represent a potent class of antimitotic agents that function primarily as tubulin polymerization inhibitors . Unlike taxanes (which stabilize microtubules), these small molecules typically bind to the colchicine-binding site of


-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle.

Consequently, cells treated with Indoline-7-sulfonamides trigger the Spindle Assembly Checkpoint (SAC) . Unable to properly align chromosomes at the metaphase plate, the cells arrest in the G2/M phase (4N DNA content). Prolonged arrest often results in mitotic catastrophe and subsequent apoptosis (Sub-G1 population).

This guide details the flow cytometric analysis of this phenomenon using Propidium Iodide (PI) staining.[1][2][3][4] PI is a stoichiometric DNA intercalating dye; its fluorescence intensity is directly proportional to the DNA content, allowing precise discrimination between G0/G1 (2N), S-phase (2N-4N), and G2/M (4N) populations.

Mechanism of Action Pathway

IndolineMechanism Compound Indoline-7-sulfonamide Target Tubulin (Colchicine Site) Compound->Target Binds Effect Inhibition of Polymerization Target->Effect Prevents Assembly Spindle Mitotic Spindle Defect Effect->Spindle Destabilizes Checkpoint SAC Activation Spindle->Checkpoint Triggers Arrest G2/M Arrest (4N DNA) Checkpoint->Arrest Halts Cycle Apoptosis Apoptosis (Sub-G1) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanistic pathway of Indoline-7-sulfonamide induced cell cycle arrest.[5]

Materials & Reagents

Reagent/EquipmentSpecificationPurpose
Indoline-7-sulfonamide Stock solution (e.g., 10 mM in DMSO)Test compound (Tubulin inhibitor).
Propidium Iodide (PI) 50 µg/mL in PBSStoichiometric DNA stain.[1][2]
RNase A 100 µg/mL (DNase-free)Degrades RNA to prevent false PI signaling.
Fixation Buffer 70% Ethanol (Ice Cold)Permeabilizes membrane and fixes DNA.
PBS Ca2+/Mg2+ freeWash buffer.
Flow Cytometer 488 nm laser excitationDetects PI emission (~600-620 nm).

Experimental Protocol

Phase I: Cell Culture and Treatment

Rationale: Proper synchronization and dosing are critical. Indoline sulfonamides often exhibit IC50 values in the low micromolar or nanomolar range (e.g., J30, Compound 4f).

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) at

    
     cells/well in a 6-well plate. Allow attachment for 24 hours.
    
  • Treatment:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Colchicine (0.1 µM) or Vincristine (0.1 µM).

    • Experimental: Indoline-7-sulfonamide at graded concentrations (e.g., 0.1 µM, 1.0 µM, 5.0 µM).

  • Incubation: Incubate for 24 hours .

    • Note: 24 hours is typically sufficient to observe G2/M accumulation. Longer incubations (48h+) may shift the population to Sub-G1 (apoptosis).

Phase II: Harvest and Fixation (Critical Step)

Expert Insight: Poor fixation causes cell clumping, which the cytometer interprets as doublets (false G2/M peaks). The "Dropwise Vortex" method below is mandatory.

  • Harvest Supernatant: Collect the culture media first (contains floating/apoptotic cells) into a 15 mL tube.

  • Detach Cells: Wash adherent cells with PBS, trypsinize, and add to the same 15 mL tube.

  • Wash: Centrifuge (300 x g, 5 min), discard supernatant, and wash pellet with 1 mL cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 300 µL of PBS .

    • While vortexing gently , add 700 µL of ice-cold (-20°C) 100% Ethanol dropwise.

    • Final concentration is ~70% Ethanol.[1][4]

  • Storage: Incubate at -20°C for at least 2 hours (overnight is preferred for optimal stoichiometry).

Phase III: Staining

Rationale: PI binds both DNA and RNA.[2] Without RNase A, the cytoplasmic RNA will fluoresce, artificially broadening the G1 peak and obscuring S-phase data.

  • Wash: Centrifuge fixed cells (500 x g, 5 min). Note: Ethanol-fixed cells are buoyant; higher speed or longer time may be needed compared to live cells.

  • Rehydration: Decant ethanol. Resuspend pellet in 1 mL PBS. Centrifuge again.

  • Staining Solution: Resuspend pellet in 500 µL of PI/RNase Staining Solution :

    • PBS + 0.1% Triton X-100 (optional, improves permeability).

    • PI (50 µg/mL).[1][2]

    • RNase A (100 µg/mL).[1]

  • Incubation: 30 minutes at 37°C (optimal for RNase activity) or Room Temperature in the dark.

Phase IV: Flow Cytometry Acquisition Workflow

FlowWorkflow Start Acquisition Start FSC_SSC Gate 1: Cells (Exclude Debris) Start->FSC_SSC Singlets Gate 2: Singlet Discrimination (Area vs Width/Height) FSC_SSC->Singlets Gated Population Histogram Gate 3: DNA Histogram (PI-Area) Singlets->Histogram Single Cells Only Analysis Calculate % G1, S, G2/M Histogram->Analysis

Figure 2: Gating strategy to ensure only single cells are analyzed for DNA content.

  • Setup: Set the PI detector (usually FL2 or FL3) to Linear Scale . Log scale is for surface markers; Linear is for DNA content.

  • Gating:

    • Plot 1: FSC vs. SSC. Gate on the main cell population to exclude debris.

    • Plot 2: PI-Width vs. PI-Area (or PI-Height vs. PI-Area). Gate on the diagonal population to exclude doublets . Doublets (two G1 cells stuck together) mimic G2/M cells (4N DNA) and will invalidate Indoline-7-sulfonamide data.

  • Acquisition: Collect at least 10,000 "Single Cell" events.

Data Analysis & Interpretation

Indoline-7-sulfonamide treatment typically yields a specific profile compared to control.

Cell Cycle PhaseDNA ContentVehicle (DMSO) ProfileIndoline-7-Sulfonamide Profile
Sub-G1 < 2NMinimal (< 2%)Increased (indicates apoptosis if arrest is prolonged)
G0/G1 2NDominant Peak (~50-60%)Decreased (Depletion of G1 cells)
S Phase 2N - 4NIntermediate (~20%)Variable
G2/M 4NMinor Peak (~10-20%)Major Accumulation (Often > 60%)

Interpretation: A sharp increase in the 4N (G2/M) peak confirms the compound acts as an antimitotic agent. If the compound targets the colchicine site (like J30 or other Indoline-sulfonamides), the cells are arrested in Metaphase due to spindle defects.

Troubleshooting (Senior Scientist Notes)

  • Broad CV (Coefficient of Variation) on G1 peak:

    • Cause: Poor staining or instrument alignment.

    • Fix: Ensure precise RNase incubation (37°C). Run flow at a low flow rate (approx. 10-20 µL/min) to improve hydrodynamic focusing.

  • No G2/M Arrest observed despite treatment:

    • Cause: Dose too low or timepoint missed.

    • Fix: Indoline-sulfonamides can be potent.[6][7][8][9][10] Ensure you are treating above the IC50. If cells die too quickly (massive Sub-G1), reduce the concentration or harvest at 12 hours.

  • "Shoulder" on the right of G2/M peak:

    • Cause: Doublets.[4]

    • Fix: Tighten the Singlet Gate (Width vs Area).

References

  • Moon, D. O., et al. (2006). "A novel oral indoline-sulfonamide agent, J30, exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule."[6] Cancer Research.[11]

  • Zhang, S., et al. (2021).[12] "Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization."[6][8][12][13] Bioorganic & Medicinal Chemistry Letters. [12][14]

  • Abcam. "Flow cytometry with PI staining Protocol." Abcam Protocols.

  • Zilberberg, L., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[7] International Journal of Molecular Sciences.

  • Bio-Rad. "Propidium iodide staining of cells for cell cycle analysis protocol." Bio-Rad Antibodies.

Sources

Evaluating In Vivo Efficacy of Indoline-7-sulfonamide Using a Xenograft Mouse Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Imperative for Robust Preclinical Models

The translation of promising anticancer compounds from the laboratory to the clinic hinges on rigorous preclinical evaluation.[1][2] Xenograft mouse models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, represent a cornerstone of in vivo oncology research.[1][3][4] These models provide a living system to assess a drug's therapeutic efficacy and toxicity profile before human trials.[3] This document provides a detailed guide for utilizing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of Indoline-7-sulfonamide, a novel investigational compound.

Sulfonamide derivatives have emerged as a significant class of therapeutic agents with a broad spectrum of pharmacological activities, including potent anticancer properties.[5][6][7] Their mechanisms of action are diverse, ranging from cell cycle inhibition and disruption of microtubule assembly to angiogenesis inhibition.[5][7] One such derivative, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), has demonstrated potent activity against various cancer cell lines by inhibiting tubulin polymerization.[8][9] This highlights the potential of the indoline-sulfonamide scaffold in cancer therapy. The protocols outlined herein are designed to provide a robust framework for the preclinical assessment of novel compounds like Indoline-7-sulfonamide.

Principle of the Xenograft Model

The fundamental principle of the xenograft model lies in the use of immunodeficient mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, which lack a functional immune system and therefore do not reject foreign human cells.[4] This allows for the growth of human tumors, creating a platform to study tumor biology and evaluate the antitumor effects of novel therapeutic agents in vivo.[10] Subcutaneous xenograft models, where tumor cells are implanted under the skin, are widely used due to the ease of tumor implantation, monitoring of tumor growth, and administration of therapeutics.[11]

Materials and Reagents

Cell Culture
  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, etc.)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

Animals
  • Female athymic nude mice (nu/nu), 6-8 weeks old

  • Appropriate housing and husbandry conditions in a certified barrier animal facility[10][12]

Test Compound and Vehicle
  • Indoline-7-sulfonamide (purity >98%)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water, or as determined by solubility studies)

  • Positive control cytotoxic agent (e.g., Paclitaxel, Doxorubicin)

General Laboratory Equipment
  • Laminar flow hood

  • CO2 incubator

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Syringes (1 mL) and needles (27-30 gauge)

  • Digital calipers

  • Animal balance

  • Surgical tools for tissue collection (scissors, forceps)

  • Tubes for sample collection (e.g., microcentrifuge tubes)

  • Anesthetic agents (e.g., isoflurane)

  • Analgesics (e.g., meloxicam)[13]

Experimental Workflow

The following diagram outlines the key stages of the in vivo efficacy study.

experimental_workflow cluster_pre_implantation Phase 1: Preparation cluster_implantation Phase 2: Tumor Establishment cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Study Endpoint CellCulture Cell Line Culture & Expansion Harvesting Cell Harvesting & Viability Check CellCulture->Harvesting CellSuspension Preparation of Cell Suspension Harvesting->CellSuspension Implantation Subcutaneous Implantation CellSuspension->Implantation TumorMonitoring Tumor Growth Monitoring Implantation->TumorMonitoring Randomization Randomization into Treatment Groups TumorMonitoring->Randomization Treatment Drug Administration (Vehicle, Test Compound, Positive Control) Randomization->Treatment DataCollection Tumor Volume & Body Weight Measurement Treatment->DataCollection HealthMonitoring Animal Health Monitoring DataCollection->HealthMonitoring Endpoint Humane Endpoint Criteria Met HealthMonitoring->Endpoint Euthanasia Euthanasia Endpoint->Euthanasia TissueCollection Tumor & Tissue Collection Euthanasia->TissueCollection

Caption: Experimental workflow for the xenograft mouse model study.

Detailed Protocols

Part 1: Cell Culture and Preparation
  • Cell Line Maintenance: Culture the chosen human cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Expansion: Passage the cells upon reaching 80-90% confluency to ensure they are in the logarithmic growth phase.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until the cells detach.

    • Neutralize the trypsin with complete medium and collect the cell suspension in a sterile conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS.

  • Cell Counting and Viability:

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >90%.

  • Preparation of Cell Suspension for Implantation:

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice until implantation.

Part 2: Tumor Implantation and Establishment
  • Animal Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week prior to the study.[14]

  • Implantation Procedure:

    • Anesthetize the mice using isoflurane.

    • Shave and disinfect the right flank of each mouse with 70% ethanol.

    • Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank.[10]

    • A small bleb should be visible at the injection site.[10]

  • Post-Implantation Monitoring:

    • Monitor the mice daily for any signs of distress or adverse reactions.

    • Administer analgesics as per the approved animal care protocol.[13]

    • Begin measuring tumor volume twice weekly once the tumors become palpable (approximately 100 mm³).[15]

Part 3: Treatment and Monitoring
  • Tumor Measurement:

    • Measure the length (L) and width (W) of the tumors using digital calipers.

    • Calculate the tumor volume using the formula: Volume = (W² x L) / 2 .[16]

  • Randomization:

    • Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.[17][18]

    • Group 1: Vehicle Control

    • Group 2: Indoline-7-sulfonamide (Dose 1)

    • Group 3: Indoline-7-sulfonamide (Dose 2)

    • Group 4: Positive Control (e.g., Paclitaxel)

  • Drug Administration:

    • Administer the vehicle, Indoline-7-sulfonamide, or positive control according to the predetermined dosing schedule (e.g., daily, twice weekly) and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Data Collection and Animal Welfare:

    • Measure tumor volumes and body weights twice weekly.

    • Monitor the animals daily for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[19][20]

    • Adhere to humane endpoints. Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a body weight loss of more than 20%.[14][20]

Data Analysis and Interpretation

The primary endpoint of the study is the inhibition of tumor growth. This can be assessed by comparing the tumor volumes in the treated groups to the vehicle control group.

Key Efficacy Parameters:
  • Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100

  • Tumor Growth Delay: The time it takes for tumors in the treated groups to reach a specific volume compared to the control group.

Statistical Analysis:
  • Tumor growth data can be analyzed using a two-way ANOVA with repeated measures.

  • Endpoint tumor volumes can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

  • A p-value of <0.05 is typically considered statistically significant.

Sample Data Presentation:
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%) ± SEM
Vehicle Control-1500 ± 150-+5 ± 2
Indoline-7-sulfonamide25825 ± 9045-2 ± 1.5
Indoline-7-sulfonamide50450 ± 6070-5 ± 2
Positive Control10300 ± 4580-10 ± 3

Potential Signaling Pathway of Indoline-7-sulfonamide

Based on the known mechanisms of similar compounds, Indoline-7-sulfonamide may exert its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][9]

signaling_pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects Drug Indoline-7-sulfonamide Tubulin Tubulin Drug->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Putative signaling pathway of Indoline-7-sulfonamide.

Troubleshooting

IssuePossible CauseSolution
Low tumor take rate Poor cell viability, incorrect injection technique, insufficient cell numberEnsure cell viability is >90%. Use Matrigel to support initial tumor growth. Inject subcutaneously, not intradermally. Optimize cell number.
High variability in tumor size Inconsistent injection volume/location, heterogeneity of the cell lineStandardize the injection procedure. Ensure homogenous cell suspension. Increase the number of mice per group.
Unexpected toxicity (e.g., significant weight loss) Compound toxicity, vehicle toxicity, off-target effectsPerform a maximum tolerated dose (MTD) study. Evaluate the vehicle for any adverse effects. Consider alternative formulations.
Lack of efficacy Poor bioavailability, rapid metabolism, incorrect dosing scheduleConduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess drug exposure and target engagement.[21][22] Optimize the dosing regimen.

Conclusion

The xenograft mouse model is an invaluable tool for the in vivo evaluation of novel anticancer agents like Indoline-7-sulfonamide.[3][12] By following the detailed protocols and guidelines presented in this document, researchers can generate reliable and reproducible data to inform the clinical development of promising therapeutic candidates. Adherence to ethical guidelines for animal welfare is paramount throughout the study.[19][23]

References

  • Eurofins Discovery. (n.d.). In Vivo Oncology - Pharmacology Discovery Services. Retrieved from [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. Retrieved from [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. Retrieved from [Link]

  • Breast Cancer Translational Team. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. BCTT. Retrieved from [Link]

  • Hather, G., et al. (2014). Biology, Models and the Analysis of Tumor Xenograft Experiments. Clinical Cancer Research, 20(5), 1085-1087. Retrieved from [Link]

  • Banerjee, S., et al. (2010). Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. Statistics in Medicine, 29(29), 3003-3014. Retrieved from [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. Retrieved from [Link]

  • Sato, K., et al. (2021). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. MDPI. Retrieved from [Link]

  • Nuciforo, S., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. Retrieved from [Link]

  • Gao, H., et al. (2017). Evaluation of the correlations between patient-derived xenograft (PDX) model-based mouse trials and cancer patient-based clinical trials. ASCO Publications. Retrieved from [Link]

  • Yapar, A. F., et al. (2020). Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. Journal of Basic and Clinical Health Sciences. Retrieved from [Link]

  • Takabatake, K., et al. (2024). Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv. Retrieved from [Link]

  • Lee, J. H., et al. (2013). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 29(4), 233-238. Retrieved from [Link]

  • Bénézet, F., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 70(5), 641-653. Retrieved from [Link]

  • Jensen, M. M., et al. (2016). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. Journal of Experimental & Clinical Cancer Research, 35, 144. Retrieved from [Link]

  • Fast, W., et al. (2017). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules, 22(10), 1649. Retrieved from [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Retrieved from [Link]

  • Drusano, G. L. (2003). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 21(4), 297-302. Retrieved from [Link]

  • Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]

  • Chen, Y., et al. (2024). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. STAR Protocols, 5(3), 103444. Retrieved from [Link]

  • Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved from [Link]

  • Singh, A., & Kumar, S. (2025). From lab to animal facility: A complete guide for tumor xenograft model creation. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Liou, J. P., et al. (2006). A Novel Oral Indoline-Sulfonamide Agent, N- [1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1 H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. Molecular Pharmacology, 70(5), 1616-1627. Retrieved from [Link]

  • Jensen, M. M., et al. (2013). Tumor Development and Animal Welfare in a Murine Xenograft Model. In Vivo, 27(2), 189-196. Retrieved from [Link]

  • Ahmad, S., et al. (2024). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances. Retrieved from [Link]

  • Sy, S. K. B., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Wang, Y., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(18), e3027. Retrieved from [Link]

  • Tukulula, M., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Retrieved from [Link]

  • Sharma, A., et al. (2022). Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice. Molecules, 27(19), 6543. Retrieved from [Link]

  • Bunev, A. S., et al. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. (2023). JoVE. Retrieved from [Link]

  • Bar, A., et al. (2022). Generic Purpose Pharmacokinetics-Pharmacodynamics Mathematical Model For Nanomedicine Targeted Drug Delivery. bioRxiv. Retrieved from [Link]

  • Johns Hopkins University Animal Care and Use Committee. (2002). Tumor Study Guidelines in Mice and Rats. Retrieved from [Link]

  • Liou, J. P., et al. (2006). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Molecular Pharmacology. Retrieved from [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Anticancer and antiviral sulfonamides. Current Medicinal Chemistry, 7(2), 209-225. Retrieved from [Link]

  • Ghorab, M. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(13), 5122. Retrieved from [Link]

  • Krasavin, M., et al. (2019). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 24(18), 3290. Retrieved from [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Retrieved from [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. Retrieved from [Link]

Sources

Application Note and Protocol: In Vitro Antiplasmodial Activity Assay for Indoline-7-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimalarial Agents

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate a continuous pipeline of novel antimalarial compounds with diverse mechanisms of action.[1] Indoline-7-sulfonamide derivatives represent a promising class of synthetic compounds that warrant thorough investigation for their potential antiplasmodial activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antiplasmodial activity assays specifically tailored for this chemical series. We will focus on the widely adopted SYBR Green I-based fluorescence assay due to its high throughput, sensitivity, and cost-effectiveness.[2][3]

Assay Principle: The SYBR Green I-Based Method

The SYBR Green I assay is a robust method for quantifying parasite growth by measuring the proliferation of parasitic DNA.[4][5] SYBR Green I is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to double-stranded DNA.[4] Mature mammalian erythrocytes, the host cells for the parasite's asexual blood stages, are anucleated and therefore lack DNA.[4] Consequently, the fluorescence signal in this assay is directly proportional to the amount of parasite DNA, providing a reliable measure of parasite viability and growth.[4] A reduction in fluorescence in the presence of a test compound indicates inhibition of parasite proliferation.

Several alternative methods exist for assessing antiplasmodial activity, each with its own advantages and limitations. These include the parasite lactate dehydrogenase (pLDH) assay, which measures the activity of a parasite-specific enzyme, and the [3H]-hypoxanthine incorporation assay, considered a "gold standard" for its sensitivity in measuring parasite nucleic acid synthesis.[6][7][8][9][10] However, the SYBR Green I method offers a non-radioactive, simpler, and more scalable alternative, making it highly suitable for primary screening of compound libraries.[2][3]

Experimental Workflow Overview

The overall experimental workflow for the SYBR Green I-based antiplasmodial assay involves several key stages, from parasite culture maintenance to data analysis. A clear understanding of this workflow is crucial for successful and reproducible results.

Antiplasmodial Assay Workflow cluster_0 Parasite Culture cluster_1 Assay Preparation cluster_2 Assay Execution cluster_3 Data Acquisition & Analysis P_Culture Continuous Culture of P. falciparum P_Sync Synchronization of Parasite Stages (Optional) P_Culture->P_Sync I_Addition Addition of Parasite Culture to Pre-dosed Plates P_Sync->I_Addition C_Prep Preparation of Indoline-7-sulfonamide Derivatives P_Plate Pre-dosing of 96-well Plates C_Prep->P_Plate P_Plate->I_Addition Incubation Incubation (72 hours) I_Addition->Incubation Lysis Addition of SYBR Green I Lysis Buffer Incubation->Lysis F_Read Fluorescence Reading Lysis->F_Read D_Analysis Data Analysis (IC50 Calculation) F_Read->D_Analysis

Figure 1: A schematic overview of the key stages involved in the in vitro antiplasmodial SYBR Green I assay.

Detailed Protocols

PART 1: Culture of Plasmodium falciparum

Rationale: Maintaining a healthy, continuous culture of P. falciparum is the foundation of this assay. The parasites are cultured in human erythrocytes in a specialized medium that mimics the in vivo environment.[11] For certain experimental designs, synchronization of the parasite culture to the ring stage is recommended to ensure a uniform starting population.[12]

Materials and Reagents:

  • Plasmodium falciparum strain (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2)

  • Human erythrocytes (blood group O+)

  • RPMI 1640 medium supplemented with L-glutamine, HEPES, and sodium bicarbonate

  • Albumax I or human serum (heat-inactivated)

  • Gentamicin

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • Sterile culture flasks and centrifuge tubes

Protocol:

  • Prepare Complete Culture Medium: Aseptically supplement RPMI 1640 with 0.5% Albumax I or 10% human serum and 10 µg/mL gentamicin.

  • Maintain Continuous Culture:

    • Maintain parasite cultures at 2-5% hematocrit in complete culture medium.

    • Incubate at 37°C in a humidified incubator with the specialized gas mixture.[11]

    • Monitor parasitemia daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

    • Subculture the parasites every 2-3 days to maintain a parasitemia between 1-5%.

  • Synchronization (Optional but Recommended):

    • To obtain a highly synchronized ring-stage culture, treat the culture with 5% D-sorbitol. This selectively lyses mature trophozoite and schizont stages, leaving the ring-stage parasites intact.

    • Wash the remaining erythrocytes twice with RPMI 1640 and resuspend in complete culture medium.

PART 2: In Vitro Antiplasmodial Assay using SYBR Green I

Rationale: This part of the protocol details the setup of the 96-well plate assay, treatment with the indoline-7-sulfonamide derivatives, and subsequent measurement of parasite growth inhibition. A 72-hour incubation period is generally sufficient for most compounds, allowing for at least one full intra-erythrocytic developmental cycle.[13]

Materials and Reagents:

  • Synchronized ring-stage P. falciparum culture

  • Indoline-7-sulfonamide derivatives dissolved in dimethyl sulfoxide (DMSO)

  • Standard antimalarial drugs (e.g., chloroquine, artemisinin) as positive controls

  • Complete culture medium

  • Sterile 96-well flat-bottom microtiter plates

  • SYBR Green I Lysis Buffer (see table below for composition)

  • Fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm[2][13]

SYBR Green I Lysis Buffer Composition:

ReagentFinal Concentration
Tris-HCl (pH 7.5)20 mM
EDTA5 mM
Saponin0.008% (w/v)
Triton X-1000.08% (v/v)
SYBR Green I2X final concentration

Protocol:

  • Compound Preparation and Plating:

    • Prepare serial dilutions of the indoline-7-sulfonamide derivatives and control drugs in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Add 100 µL of each drug dilution in triplicate to the wells of a 96-well plate.

    • Include wells with drug-free medium as a negative control (100% parasite growth) and wells with uninfected erythrocytes as a background control.

  • Parasite Addition and Incubation:

    • Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL.

    • Incubate the plates for 72 hours at 37°C under the specialized gas mixture.[13]

  • Lysis and Fluorescence Measurement:

    • After the incubation period, carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of the SYBR Green I Lysis Buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour to allow for complete lysis and DNA staining.[2]

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.[2][13]

Data Analysis and Interpretation

The raw fluorescence data is processed to determine the 50% inhibitory concentration (IC50) for each indoline-7-sulfonamide derivative. The IC50 value represents the concentration of a compound that inhibits 50% of parasite growth.[4]

Calculation Steps:

  • Background Subtraction: Subtract the average fluorescence of the uninfected erythrocyte wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula:

    % Inhibition = 100 - [ (Fluorescence of treated well / Fluorescence of negative control well) * 100 ]

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 value is then derived from this curve.[14]

Interpretation of Results:

The antiplasmodial activity of the compounds can be classified based on their IC50 values. A common classification scheme is as follows:[15]

IC50 ValueActivity Level
≤ 5 µg/mLPronounced
> 5 to ≤ 10 µg/mLGood
> 10 to ≤ 20 µg/mLModerate
> 20 to ≤ 40 µg/mLLow
> 40 µg/mLInactive

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High background fluorescence Incomplete lysis of erythrocytes, contamination with other DNA sources.Ensure complete mixing after adding the lysis buffer. Use sterile techniques throughout the experiment.
Low signal-to-noise ratio Low parasitemia, inefficient SYBR Green I staining.Start the assay with a higher initial parasitemia (within the recommended range). Optimize the incubation time with the lysis buffer.
Inconsistent results between replicates Pipetting errors, uneven cell distribution.Use calibrated pipettes and ensure thorough mixing of the parasite suspension before plating.
No parasite growth in negative control wells Unhealthy parasite culture, issues with culture medium or incubation conditions.Check the health of the parasite stock culture. Ensure the quality of all reagents and the proper functioning of the incubator and gas supply.

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded protocol for the in vitro evaluation of the antiplasmodial activity of indoline-7-sulfonamide derivatives using the SYBR Green I assay. By following these guidelines, researchers can obtain reliable and reproducible data to advance the discovery and development of novel antimalarial therapies. Promising compounds identified through this primary screen should be further characterized for their cytotoxicity against mammalian cell lines to determine their selectivity index. Subsequently, in vivo efficacy studies in animal models are warranted to assess their potential as clinical candidates.[5]

References

  • WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. Retrieved from [Link]

  • Aantjes, A. (2015). Antiplasmodial activity of natural products. Gupea. Retrieved from [Link]

  • Appiah-Opong, R., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Ochora, D. O., et al. (2023). Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach. Malaria Journal.
  • Liv Hospital. (n.d.). Malaria Diagnosis and Evaluation. Retrieved from [Link]

  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172–1178.
  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
  • Mishra, S., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 89.
  • Noedl, H., et al. (2008). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 78(4), 541–544.
  • Webster, H. K., et al. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. The Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 549–558.
  • Jiménez-Díaz, M. B., et al. (2013). Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum. Malaria Journal, 12, 431.
  • Makler, M. T., & Hinrichs, D. J. (1993). PARASITE LACTATE DEHYDROGENASE AS AN ASSAY FOR PLASMODIUM FALCIPARUM DRUG SENSITIVITY. The American Journal of Tropical Medicine and Hygiene, 48(2), 205–210.
  • Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 44(5), 1357–1361.
  • van der Watt, G. M., et al. (2016). IC50 values for antiplasmodial and toxicity assays and calculated security indexes for South African plant extracts. Malaria Journal, 15, 339.
  • Grignard, L., et al. (2019). Diagnostic Characteristics of Lactate Dehydrogenase on a Multiplex Assay for Malaria Detection Including the Zoonotic Parasite Plasmodium knowlesi. The Journal of Infectious Diseases, 220(11), 1784–1792.
  • Gamo, F. J., et al. (2012). Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. Antimicrobial Agents and Chemotherapy, 56(6), 3241–3247.
  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933.
  • WorldWide Antimalarial Resistance Network. (n.d.). Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay. Retrieved from [Link]

  • Ntie-Kang, F., et al. (2020). In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and stem bark of Dacryodes edulis (Burseraceae). Malaria Journal, 19, 29.
  • Grignard, L., et al. (2021). Diagnostic Characteristics of Lactate Dehydrogenase on a Multiplex Assay for Malaria Detection Including the Zoonotic Parasite Plasmodium knowlesi. Center for Tropical and Emerging Global Diseases.
  • Chin, W., et al. (1983). Adaptation of the [3H]Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites. The Journal of Protozoology, 30(3), 546–548.
  • Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 44(5), 1357–1361.
  • Makler, M. T., & Hinrichs, D. J. (1993). Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity. The American Journal of Tropical Medicine and Hygiene, 48(2), 205–210.
  • Chulay, J. D., et al. (1981). Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation. Experimental Parasitology, 52(3), 321–327.
  • WorldWide Antimalarial Resistance Network. (n.d.). Culture of Plasmodium falciparum blood stages v1.0. Retrieved from [Link]

  • Traoré, M., et al. (2022). Diagram of the steps involved in performing the SYBR green I (A) and...
  • Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera.
  • Mangold, K. A., et al. (2005).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification and Analysis of Indoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reverse-Phase HPLC (RP-HPLC) methodology for the analysis and purification of Indoline-7-sulfonamide , a critical intermediate in the synthesis of sulfonamide-based kinase inhibitors and antidiabetic agents. The protocol addresses specific challenges associated with the amphoteric nature of the indoline scaffold and the polarity of the sulfonamide moiety. We provide a scalable workflow from analytical Quality Control (QC) to Preparative purification, ensuring high recovery (>90%) and purity (>98%) while effectively resolving common synthetic impurities such as unreacted indoline and sulfonic acid hydrolysis products.

Introduction & Chemical Context

Indoline-7-sulfonamide combines a lipophilic bicyclic indoline core with a polar sulfonamide group. This structure presents unique chromatographic challenges:

  • Amphoteric Character: The molecule contains a basic secondary amine (indoline nitrogen, pKa

    
     4.9) and a weakly acidic sulfonamide group (pKa 
    
    
    
    10.1).
  • Regioisomerism: Synthetic routes often produce the 5-sulfonamide isomer as a byproduct, which requires high-efficiency separation.

  • Tailing Issues: The basic indoline nitrogen interacts with residual silanols on silica-based columns, necessitating end-capped stationary phases and pH modifiers.

The following protocols utilize a TFA-buffered mobile phase (pH ~2.0) . At this pH, the sulfonamide remains neutral (maximizing hydrophobic retention), while the indoline nitrogen is protonated. This charge state difference enhances the separation selectivity between the product and its non-sulfonylated precursors.

Synthetic Pathway & Impurity Origin

Understanding the synthesis is crucial for method development. The typical route involves chlorosulfonation of protected indoline, followed by amidation.

SynthesisPath Indoline Indoline (Starting Material) Protection N-Acetylation Indoline->Protection Imp2 Impurity B: Unreacted Indoline Indoline->Imp2 Carryover Chlorosulf Chlorosulfonation (ClSO3H) Protection->Chlorosulf Amidation Amidation (NH4OH) Chlorosulf->Amidation Imp1 Impurity A: Indoline-7-sulfonic acid (Hydrolysis Byproduct) Chlorosulf->Imp1 H2O (Hydrolysis) Deprotection Hydrolysis (HCl/MeOH) Amidation->Deprotection Product Indoline-7-sulfonamide (Target) Deprotection->Product

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Sulfonic acid and unreacted starting material).

Analytical QC Method (Protocol A)

This method is designed for reaction monitoring and final purity assessment.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 µmHigh surface coverage prevents peak tailing of the basic indoline amine.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Low pH (~2) suppresses silanol ionization and protonates the amine for consistent retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN provides lower backpressure and sharper peaks for aromatics than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 254 nm (primary), 280 nm (secondary)254 nm targets the benzene ring; 280 nm is specific to the indole/indoline core.
Injection Vol 5 - 10 µLAdjusted based on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration (retain polar sulfonic acids)
2.05Isocratic hold
15.095Linear ramp to elute product and lipophilic impurities
18.095Wash step
18.15Re-equilibration
23.05End of Run
System Suitability Criteria
  • Tailing Factor (T):

    
     (Critical for the main peak).
    
  • Resolution (Rs):

    
     between Indoline-7-sulfonamide and Indoline-7-sulfonic acid.
    
  • Precision: RSD < 1.0% for retention time (n=5 injections).

Preparative Purification Method (Protocol B)

This protocol is for the isolation of >100 mg quantities of material from crude reaction mixtures.

Scale-Up Strategy

Direct linear scale-up is applied from the analytical profile. The loading capacity is maximized by using a "focusing" gradient start.

Preparative Conditions[2]
  • Column: Prep C18 OBD (Optimum Bed Density), 19 x 150 mm, 5 µm.

  • Flow Rate: 15 - 20 mL/min.

  • Mobile Phase: Same as Analytical (Water/ACN + 0.1% TFA). Note: If MS detection is used for fraction collection, replace TFA with 0.1% Formic Acid to avoid ion suppression.

  • Detection: UV @ 254 nm (High sensitivity) and 300 nm (Low sensitivity to avoid detector saturation).

Gradient Profile (Purification)
  • 0-2 min: 5% B (Load sample).

  • 2-12 min: 10% -> 60% B (Shallow gradient focused on the target elution window).

  • 12-14 min: 95% B (Column Flush).

  • 14-16 min: 5% B (Re-equilibration).

Sample Preparation for Prep-HPLC
  • Dissolution: Dissolve crude solid in a minimum volume of DMSO:Methanol (1:1). Avoid pure ACN as it may cause precipitation of polar salts.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Loading: Inject 500 µL - 1000 µL per run (approx. 50-100 mg load depending on resolution).

Method Development Decision Matrix

Use the following logic flow to troubleshoot separation issues or adapt the method for different sulfonamide analogs.

MethodDev Start Start Method Development (Std Gradient 5-95% B) CheckPeak Check Peak Shape Start->CheckPeak Tailing Peak Tailing > 1.5? CheckPeak->Tailing AddTFA Ensure 0.1% TFA is fresh Check Column End-capping Tailing->AddTFA Yes CheckRes Check Resolution (Rs) Tailing->CheckRes No AddTFA->CheckRes PoorRes Rs < 1.5 vs Impurity? CheckRes->PoorRes Modify Select Modification PoorRes->Modify Yes Final Finalize Method PoorRes->Final No ChangeOrg Switch ACN to MeOH (Change Selectivity) Modify->ChangeOrg Hydrophobic Impurity ChangepH Switch to Ammonium Acetate pH 4.5 (Ionize Sulfonamide) Modify->ChangepH Ionic Impurity

Figure 2: Decision tree for optimizing the separation of Indoline sulfonamides.

References

  • Synthesis and Properties of Indoline Sulfonamides: N. A. Bumagin et al., "Synthesis of Indoline-5-sulfonamides and their Carbonic Anhydrase Inhibitory Activity," Molecules, vol. 27, no. 23, 2022.[2] [Link]

  • General HPLC Method Development for Sulfonamides: "Analysis of Sulfonamide Residues by HPLC," Agilent Application Note, 2020. [Link]

  • pKa Determination of Sulfonamides: A. Chemist, "pKa values of different sulfonamides," ResearchGate, 2021. [Link]

  • Indole/Indoline Separation Techniques: Frankenberger, W. T., "Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography," Analytical Biochemistry, 1987.[3] [Link]

Sources

Application Note & Protocols: A Comprehensive Guide to Assessing the Effect of Indoline-7-sulfonamide on P-glycoprotein (P-gp) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in oncology, pharmacology, and medicinal chemistry.

Abstract: This document provides a detailed framework and validated protocols for investigating the modulatory effects of Indoline-7-sulfonamide on P-glycoprotein (P-gp, ABCB1), a key transporter implicated in multidrug resistance (MDR). We delve into the causal logic behind experimental design, offering step-by-step methodologies for robust, self-validating in vitro assays. This guide is structured to empower researchers to generate high-fidelity data on the potential of novel compounds to act as P-gp inhibitors.

Scientific Rationale & Strategic Overview

P-glycoprotein (P-gp), the product of the ABCB1 (also known as MDR1) gene, is an ATP-dependent efflux pump with broad substrate specificity.[1][2] Its physiological role includes protecting sensitive tissues, such as the brain and fetus, by extruding xenobiotics and toxins.[3][4] However, its overexpression in tumor cells is a primary mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively pumping anticancer drugs out of the cell, thereby reducing their intracellular concentration below therapeutic levels.[5][6][7][8] Consequently, the identification of potent and specific P-gp inhibitors is a critical strategy to reverse MDR and restore chemosensitivity.[8][9]

The indoline scaffold is a privileged structure in medicinal chemistry.[10] Notably, related analogs such as indoline-5-sulfonamides have demonstrated the ability to circumvent chemoresistance in P-gp overexpressing cell lines.[11][12] This provides a strong rationale for investigating other isomers, such as Indoline-7-sulfonamide, as potential P-gp modulators. It is crucial, however, for researchers to confirm the precise regiochemistry of their test compounds, as electrophilic substitution on the indoline ring can be ambiguous and lead to incorrect structural assignments.[13]

This guide outlines three complementary assays to build a comprehensive profile of Indoline-7-sulfonamide's interaction with P-gp:

  • Rhodamine 123 Efflux Assay: A functional, cell-based assay to measure the inhibition of P-gp transport activity.

  • Calcein-AM Accumulation Assay: A high-throughput, cell-based assay that is highly sensitive for detecting P-gp inhibition.

  • P-gp ATPase Activity Assay: A direct biochemical assay to determine if the compound interacts with the transporter's ATP-hydrolyzing engine.

The Central Hypothesis: P-gp Inhibition

The core principle of these assays is to quantify the inhibition of P-gp's efflux function. In P-gp-overexpressing cells, fluorescent substrates are actively pumped out, resulting in low intracellular fluorescence. A successful inhibitor, such as Indoline-7-sulfonamide, will block this efflux, leading to the intracellular accumulation of the fluorescent substrate and a corresponding increase in signal.

Pgp_Mechanism cluster_membrane Cell Membrane cluster_cell Intracellular Space Pgp P-glycoprotein (P-gp) ATP-Dependent Efflux Pump ADP ADP + Pi Pgp->ADP Substrate_In Fluorescent Substrate (e.g., Rhodamine 123) Substrate_In->Pgp:f0 Efflux Extracellular Extracellular Space Extracellular->Substrate_In Passive Diffusion Inhibitor Indoline-7-sulfonamide (Potential Inhibitor) Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp Energy

Figure 1: Mechanism of P-gp Efflux and Inhibition. P-gp uses energy from ATP hydrolysis to pump substrates out of the cell. An effective inhibitor blocks this action, leading to intracellular substrate accumulation.

Essential Prerequisite: Experimental System Design

Cell Line Selection: The Power of Paired Models

The most critical element is the use of a paired cell line system. This approach provides an internal control for P-gp-independent effects of the test compound.

  • Parental (Sensitive) Cell Line: Exhibits low or negligible endogenous P-gp expression (e.g., K562, MCF-7, LCC6).

  • Resistant (P-gp Overexpressing) Cell Line: A subline derived from the parental line that has been selected for high-level P-gp expression and demonstrates resistance to P-gp substrate drugs (e.g., K562/P-gp, MCF-7/ADR, LCC6MDR).[14]

Causality Check: By comparing the effect of Indoline-7-sulfonamide in both cell lines, you can confidently attribute any differential activity to its interaction with P-gp. An ideal inhibitor will show potent activity in the resistant line with minimal effect in the parental line.

Indispensable Controls

Every experiment must include a robust set of controls to ensure data integrity.

  • Vehicle Control (0% Inhibition): Cells treated with the same concentration of the solvent (e.g., DMSO, typically ≤0.5%) used to dissolve the test compound. This establishes the baseline P-gp activity.

  • Positive Control (100% Inhibition): Cells treated with a saturating concentration of a well-characterized, potent P-gp inhibitor. This defines the maximum possible signal and validates that the assay system is responsive.

    • Verapamil: A first-generation, widely used P-gp inhibitor.[15][16][17][18][19]

    • Tariquidar or Elacridar: Potent and specific third-generation inhibitors.[20][21]

  • Compound Cytotoxicity Control: Before functional assays, the direct cytotoxicity of Indoline-7-sulfonamide must be determined (e.g., via MTT or XTT assay) in both cell lines. Functional experiments must be conducted at non-toxic concentrations to avoid confounding results where a decrease in cell viability is mistaken for a direct effect on P-gp.

Protocol I: Rhodamine 123 Efflux Assay by Flow Cytometry

This assay directly visualizes the efflux of the fluorescent P-gp substrate Rhodamine 123 (Rh123).[22] Inhibition of P-gp results in higher intracellular retention of Rh123, which is quantified as an increase in mean fluorescence intensity (MFI).

Rh123_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed_cells 1. Seed P-gp+ and Parental Cells prep_compounds 2. Prepare serial dilutions of Indoline-7-sulfonamide & Controls pre_incubate 3. Pre-incubate cells with compounds (30 min, 37°C) prep_compounds->pre_incubate load_rh123 4. Add Rhodamine 123 (e.g., 5.25 µM) and incubate (30-60 min, 37°C) pre_incubate->load_rh123 wash 5. Wash cells with ice-cold PBS load_rh123->wash acquire 6. Acquire data on Flow Cytometer (FITC channel) wash->acquire analyze 7. Gate on live cells and calculate Mean Fluorescence Intensity (MFI) acquire->analyze plot 8. Plot MFI vs. Concentration and calculate IC50 analyze->plot Calcein_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed_cells 1. Seed P-gp+ and Parental Cells in a 96-well black, clear-bottom plate prep_compounds 2. Prepare serial dilutions of Indoline-7-sulfonamide & Controls add_compounds 3. Add compounds to wells and incubate (15-30 min, 37°C) prep_compounds->add_compounds add_calcein 4. Add Calcein-AM (e.g., 0.25-1 µM) to all wells add_compounds->add_calcein incubate_read 5. Incubate (60-90 min, 37°C) and read fluorescence on a plate reader add_calcein->incubate_read analyze 6. Normalize data to controls incubate_read->analyze plot 7. Plot RFU vs. Concentration and calculate EC50/IC50 analyze->plot

Figure 3: Calcein-AM Assay Workflow. A high-throughput method suitable for screening and IC50 determination of P-gp inhibitors.

Step-by-Step Methodology
  • Cell Seeding: Seed parental and P-gp overexpressing cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a near-confluent monolayer on the day of the assay. Allow cells to adhere overnight.

  • Compound Addition: Remove the culture medium. Add fresh medium containing the desired concentrations of Indoline-7-sulfonamide, vehicle, and positive controls.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Substrate Addition: Add Calcein-AM to all wells to a final concentration of ~0.25-1 µM.

  • Incubation and Reading: Incubate for 60-90 minutes at 37°C, protected from light. Measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the data to the vehicle (0% activity) and positive (100% activity) controls. Plot the normalized fluorescence against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the EC50 (the concentration that gives 50% of the maximal effect).

Data Presentation: Calcein-AM Assay
Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)% Activity
P-gp+ Cells
Vehicle (DMSO)02,0000%
Verapamil5012,000100%
Indoline-7-sulfonamide0.13,00010%
Indoline-7-sulfonamide17,00050%
Indoline-7-sulfonamide1011,80098%
Parental Cells
Vehicle (DMSO)012,500N/A
Indoline-7-sulfonamide1012,650N/A

% Activity is calculated as: [(RFU_sample - RFU_vehicle) / (RFU_pos_ctrl - RFU_vehicle)] * 100

Protocol III: P-gp ATPase Activity Assay

This biochemical assay provides mechanistic insight by directly measuring the ATP hydrolysis that fuels P-gp's pump function. P-gp exhibits a basal level of ATPase activity, which is stimulated by transported substrates. Test compounds are evaluated for their ability to either stimulate this activity (indicating they are substrates) or inhibit the substrate-stimulated activity (indicating they are inhibitors). The assay measures the amount of inorganic phosphate (Pi) released from ATP. [23]

Step-by-Step Methodology
  • Membrane Preparation: Use commercially available membrane preparations from cells overexpressing human P-gp (e.g., Sf9 or mammalian cell-derived vesicles).

  • Assay Setup: In a 96-well plate, combine P-gp membranes, assay buffer, and the test compound (Indoline-7-sulfonamide) or controls.

    • To test for inhibition , include a known P-gp substrate that stimulates ATPase activity (e.g., Verapamil or Daunorubicin) in all wells except the basal control. [21] * To test for stimulation , omit the stimulating substrate.

    • Include a control with Sodium Orthovanadate (Na₃VO₄), a potent inhibitor of P-type ATPases, to determine the P-gp-specific activity. [23]3. Reaction Initiation: Pre-warm the plate to 37°C. Initiate the reaction by adding MgATP. [23][24]4. Incubation: Incubate for a defined period (e.g., 20-40 minutes) at 37°C, allowing ATP hydrolysis to occur.

  • Reaction Termination: Stop the reaction by adding a detection reagent (e.g., a malachite green-based reagent) that complexes with the liberated inorganic phosphate (Pi).

  • Signal Reading: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi released per minute per mg of membrane protein. The P-gp specific activity is the difference between the total ATPase activity and the activity in the presence of vanadate.

Data Presentation: P-gp ATPase Inhibition
Treatment GroupConcentration (µM)P-gp Specific ATPase Activity (nmol Pi/min/mg)% Inhibition of Stimulated Activity
Basal (No Stimulant)-15N/A
Stimulated (Verapamil)50850%
Indoline-7-sulfonamide0.17514.3%
Indoline-7-sulfonamide15050%
Indoline-7-sulfonamide101895.7%

% Inhibition is calculated relative to the activity stimulated by Verapamil above the basal level: [1 - (Activity_sample - Activity_basal) / (Activity_stimulated - Activity_basal)] * 100

Conclusion and Path Forward

By systematically applying these three orthogonal assays, researchers can build a robust and compelling case for the activity of Indoline-7-sulfonamide as a P-gp inhibitor. Positive results—specifically, a dose-dependent increase in fluorescence in both the Rhodamine 123 and Calcein-AM assays that is selective for P-gp overexpressing cells, coupled with the inhibition of substrate-stimulated ATPase activity—would strongly indicate that Indoline-7-sulfonamide is a direct P-gp inhibitor. Such findings would warrant further investigation into its potential to reverse multidrug resistance in preclinical cancer models.

References

  • ResearchGate. (2025). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. Available at: [Link]

  • BMG Labtech. (2010). P-glycoprotein (Pgp) inhibition assay. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Available at: [Link]

  • Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. Available at: [Link]

  • Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2). Available at: [Link]

  • Indigo Biosciences. (n.d.). Human P-Glycoprotein / MDR1 Drug Interaction Assay. Available at: [Link]

  • Wikipedia. (n.d.). P-glycoprotein. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available at: [Link]

  • PubMed. (n.d.). Overexpression of P-glycoprotein in mammalian tumor cell lines after fractionated X irradiation in vitro. Available at: [Link]

  • PubMed. (1996). Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Available at: [Link]

  • ScienceDirect. (n.d.). The role of the MDR1 (P-glycoprotein) gene in multidrug resistance in vitro and in vivo. Available at: [Link]

  • SAGE Journals. (n.d.). Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy. Available at: [Link]

  • PNAS. (n.d.). Intercellular transfer of P-glycoprotein mediates acquired multidrug resistance in tumor cells. Available at: [Link]

  • Frontiers. (n.d.). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Available at: [Link]

  • ResearchGate. (2025). Calcein assay: A high-throughput method to assess P-gp inhibition. Available at: [Link]

  • ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available at: [Link]

  • ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. Available at: [Link]

  • SciELO. (2006). Multi-drug resistance (MDR1) gene and P-glycoprotein influence on pharmacokinetic and pharmacodymanic of therapeutic drugs. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Available at: [Link]

  • The Journal of Biological Chemistry. (2013). P-glycoprotein Mediates Drug Resistance via a Novel Mechanism Involving Lysosomal Sequestration. Available at: [Link]

  • ResearchGate. (n.d.). P-gp-overexpressing cell lines were more resistant to multiple.... Available at: [Link]

  • AESnet. (2004). USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY. Available at: [Link]

  • Via Medica Journals. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Available at: [Link]

  • ACS Publications. (n.d.). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Available at: [Link]

  • PLOS One. (2020). A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance. Available at: [Link]

  • PubMed. (n.d.). Activation of MDR1 (P-glycoprotein) gene expression in human cells by protein kinase C agonists. Available at: [Link]

  • Redalyc. (n.d.). Multi-drug resistance (MDR1) gene and P-glycoprotein influence on pharmacokinetic and pharmacodymanic of therapeutic dru. Available at: [Link]

  • MDPI. (n.d.). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review) | Request PDF. Available at: [Link]

  • PubMed. (n.d.). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Available at: [Link]

  • Science.gov. (n.d.). p-gp inhibitor verapamil: Topics by Science.gov. Available at: [Link]

Sources

Quantitative structure-activity relationship (QSAR) modeling for Indoline-7-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity QSAR Modeling for Indoline-7-sulfonamide Analogs

Executive Summary & Scientific Rationale

This Application Note provides a rigorous protocol for developing QSAR models for Indoline-7-sulfonamide derivatives. While sulfonamides are ubiquitous pharmacophores, the indoline-7-sulfonamide scaffold presents unique challenges in computational modeling due to specific regiochemical constraints and electronic properties.

Primary Application: Optimization of anticancer potency via inhibition of Carbonic Anhydrase IX (CA IX) , a hypoxia-induced enzyme critical for tumor pH regulation and survival.

Critical Technical Insight (The "Regio-Trap"): A common failure mode in modeling this scaffold is structural misassignment. Literature often misidentifies electrophilic aromatic substitution products of N-acetylindoline as 7-sulfonamides, when they are frequently 6-sulfonamides due to steric and electronic directing effects. Expertise Dictate: Before QSAR modeling, structural verification (NMR/X-ray) of the training set is mandatory. A QSAR model built on misassigned regiochemistry is fundamentally invalid.

Biological & Chemical Context

The sulfonamide moiety (


) acts as a Zinc-Binding Group (ZBG) within the CA IX active site. The indoline tail provides secondary hydrophobic interactions that drive selectivity over the ubiquitous CA II isoform.

Key Mechanistic Features for QSAR:

  • Acidity (

    
    ):  The sulfonamide nitrogen must be deprotonated to bind the Zn(II) ion. Electronic descriptors influencing 
    
    
    
    are therefore high-priority features.
  • Steric Fit: The 7-position places the sulfonamide in a specific vector relative to the indoline core, affecting how the molecule navigates the enzyme's hydrophobic pocket.

Protocol: Step-by-Step QSAR Workflow

This protocol adheres to OECD Principles for QSAR Validation , ensuring regulatory-grade reliability.

Phase 1: Dataset Curation & Structural Preparation

Objective: Eliminate noise caused by inconsistent structural representations.

  • Tautomer Standardization:

    • Sulfonamides exist in neutral (

      
      ) and ionized (
      
      
      
      ) forms.
    • Action: Normalize all structures to their dominant ionization state at physiological pH (7.4). For CA inhibition, the anionic form is the active species, but most descriptors should be calculated on the neutral form unless using specific 3D-QSAR fields.

  • Conformational Sampling:

    • The indoline ring is semi-flexible (puckering).

    • Action: Perform a conformational search (e.g., OPLS3e force field) and select the lowest energy conformer.

  • Regiochemistry Audit:

    • Flag any compound synthesized via direct chlorosulfonylation of N-acetylindoline without subsequent regiospecific confirmation.

Phase 2: Molecular Descriptor Calculation

Objective: Capture the physicochemical drivers of binding affinity (


 or 

).

Recommended Descriptor Set:

Descriptor ClassSpecific DescriptorsMechanistic Relevance
Electronic HOMO/LUMO Energy Correlates with charge transfer and sulfonamide acidity (

).
Dipole Moment (

)
Influences orientation in the electrostatic field of the active site.
Partial Charge (

)
The partial charge on the sulfonamide nitrogen is the single most predictive feature for ZBG strength.
Steric/Shape Taft Steric (

)
Critical for substituents at the 7-position due to proximity to the enzyme wall.
Globularity Measures how spherical the molecule is; affects diffusion and fit.
Physicochemical ClogP Models transport across the tumor cell membrane (lipophilicity).
Topological Polar Surface Area (TPSA) Proxy for hydrogen bonding capacity and permeability.
Phase 3: Feature Selection & Model Building

Objective: Avoid overfitting (The "Curse of Dimensionality").

  • Correlation Matrix Filter: Remove descriptors with inter-correlation

    
     to reduce collinearity.
    
  • Algorithm Selection:

    • For small datasets (

      
      ): Use Partial Least Squares (PLS)  or Multiple Linear Regression (MLR).
      
    • For large datasets (

      
      ): Use Random Forest (RF)  or Support Vector Machines (SVM) with RBF kernel.
      
  • Genetic Algorithm (GA): Employ GA-driven variable selection to identify the optimal subset of descriptors that minimizes the Root Mean Square Error (RMSE).

Phase 4: Validation (The "Trust" Phase)

A model is only as good as its validation. Do not rely solely on


.
  • Internal Validation: Leave-One-Out (LOO) Cross-Validation (

    
    ).
    
    • Acceptance Criteria:

      
       and 
      
      
      
      .
  • Y-Scrambling: Randomize biological activity data and rebuild the model 50 times.

    • Acceptance Criteria: The scrambled models must have low

      
       and 
      
      
      
      (proving the original model isn't a chance correlation).
  • Applicability Domain (AD): Calculate the Williams Plot (Standardized Residuals vs. Leverage).

    • Action: Any compound with leverage

      
       (warning leverage) is structurally dissimilar to the training set and its prediction is unreliable.
      

Visualization of the Workflow

The following diagram illustrates the logical flow from chemical structure to validated prediction, highlighting the critical "Regiochemistry Check" often missed in standard protocols.

QSAR_Workflow cluster_curation Phase 1: Curation & Structure cluster_modeling Phase 2 & 3: Modeling cluster_validation Phase 4: Validation (OECD) Start Raw Indoline-7-Sulfonamide Dataset RegioCheck CRITICAL: Regiochemistry Audit (Verify 7- vs 6-isomer) Start->RegioCheck RegioCheck->Start Rejection (Wrong Isomer) Tautomer Tautomer Standardization (Neutral vs Anionic) RegioCheck->Tautomer Verified Structures Conformer 3D Conformational Sampling (Low E) Tautomer->Conformer Descriptors Descriptor Calculation (Electronic, Steric, Lipophilic) Conformer->Descriptors FeatureSel Feature Selection (Genetic Algorithm/PLS) Descriptors->FeatureSel ModelBuild Model Construction (MLR / RF / SVM) FeatureSel->ModelBuild InternalVal Internal Validation (LOO Q² > 0.5) ModelBuild->InternalVal YScramble Y-Scrambling (Check Chance Correlation) InternalVal->YScramble ExtVal External Test Set (Predictive R²) YScramble->ExtVal

Caption: Workflow emphasizing the critical regiochemistry audit required for Indoline sulfonamides before descriptor calculation.

Interpretation of Results

When analyzing the QSAR equation (for linear models), look for the following coefficients to validate mechanistic plausibility:

  • Positive Coefficient for HOMO: Suggests that electron-donating groups on the indoline ring stabilize the sulfonamide-Zn interaction or facilitate charge transfer.

  • Negative Coefficient for Steric Bulk (at specific positions): Indicates the active site pocket is tight; bulky substituents at the 7-position may clash with the enzyme wall (specifically residues Leu198 or Val121 in CA isoforms).

  • Optimal LogP: A parabolic relationship is often observed. Activity increases with lipophilicity (better membrane crossing) until a threshold (approx LogP ~2-3) where solubility issues or non-specific binding dominate.

References

  • OECD. (2023). OECD QSAR Assessment Framework (QAF).[1] Organisation for Economic Co-operation and Development.[1][2][3] Link

  • Tropsha, A. (2010).[4] Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics.[3] Link

  • Nantasenamat, C., et al. (2021).[5] Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies.[5] ACS Omega. Link

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases.[6][7] MDPI Pharmaceuticals. Link

  • Bornstein, M.R., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE.[8] (Highlighting regiochemistry errors in literature). Medicinal Chemistry Research. Link

Sources

Troubleshooting & Optimization

Addressing off-target effects of Indoline-7-sulfonamide in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Unexpected Phenotypes: A Guide to Off-Target Effects

Welcome to the technical support center for researchers utilizing Indoline-7-sulfonamide compounds in their cellular assays. This guide is designed to assist you in troubleshooting and addressing potential off-target effects that may arise during your experiments. As Senior Application Scientists, we understand that unexpected results can be a significant hurdle in research and development. This resource provides a structured approach to identifying and mitigating these effects, ensuring the scientific integrity of your findings.

Indoline-sulfonamides are a versatile class of compounds with a wide range of biological activities, including anticancer properties.[1][2] While often designed with a specific molecular target in mind, the complex cellular environment can lead to engagement with unintended proteins, resulting in off-target effects. This guide will walk you through a systematic process to dissect these effects and validate your on-target observations.

Frequently Asked Questions (FAQs)

Q1: We are using an Indoline-7-sulfonamide designed as a specific kinase inhibitor, but we're observing a G2/M cell cycle arrest that is more potent than expected based on the target kinase's known function. How can we determine if this is an off-target effect?

A1: This is a classic indication of a potential off-target activity. While some kinases do play a role in cell cycle progression, a potent G2/M arrest may suggest interference with other critical cellular processes. A common off-target effect of compounds with an indoline scaffold is the disruption of microtubule dynamics.[3][4]

To investigate this, we recommend a series of validation experiments:

  • Microtubule Polymerization Assay: Directly assess the effect of your compound on tubulin assembly in vitro.[4]

  • Immunofluorescence Microscopy: Visualize the microtubule network in cells treated with your compound. Look for signs of microtubule depolymerization.[3]

  • Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by your Indoline-7-sulfonamide with that of a well-characterized inhibitor of your target kinase that has a different chemical scaffold. If both compounds produce a similar phenotype, it strengthens the likelihood of an on-target effect.[5]

Q2: Our Indoline-7-sulfonamide is causing changes in cellular pH and metabolism that are inconsistent with the known role of our target protein. What could be the cause?

A2: Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[6] CAs are key enzymes in regulating cellular pH, and their inhibition can have widespread effects on metabolic processes. It is plausible that your Indoline-7-sulfonamide is inhibiting one or more CA isoforms.

To test for this potential off-target activity, consider the following:

  • In Vitro Carbonic Anhydrase Inhibition Assay: Screen your compound against a panel of recombinant human CA isoforms to determine its inhibitory profile.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess the binding of your compound to CAs in a cellular context.[5]

  • Rescue Experiments: If you can identify a specific off-target CA, you could attempt a rescue experiment by overexpressing a drug-resistant mutant of that CA.

Q3: We are seeing significant variability in the efficacy of our Indoline-7-sulfonamide across different cell lines, even those with similar expression levels of the target protein. Why might this be happening?

A3: Cell line-specific effects can be due to a variety of factors, including differences in:

  • Metabolism: The expression and activity of cytochrome P450 (CYP) enzymes can vary significantly between cell lines. Some CYPs can metabolize indoline-containing compounds, potentially leading to inactivation or the generation of active metabolites with different target profiles.[7]

  • Expression of Off-Target Proteins: The expression levels of off-target proteins can differ between cell lines, leading to varied responses.

  • Drug Efflux Pumps: Overexpression of multidrug resistance proteins can reduce the intracellular concentration of your compound.[3]

A systematic approach to addressing this includes testing your compound on a panel of cell lines with known expression profiles of your target and potential off-target kinases.[5]

Troubleshooting Guide: A Step-by-Step Approach to Validating On-Target Effects

This section provides a more in-depth, sequential workflow for researchers encountering unexpected cellular phenotypes with Indoline-7-sulfonamide compounds.

Phase 1: Initial Characterization and Hypothesis Generation

The first step is to meticulously document the observed phenotype and compare it to the known or expected phenotype associated with inhibiting your primary target.

Observed Phenotype Potential Off-Target Hypothesis Key References
Potent G2/M cell cycle arrestDisruption of microtubule dynamics[3],[4]
Changes in cellular pH, metabolic alterationsInhibition of carbonic anhydrases[6],[8]
Apoptosis inductionActivation of caspase cascades via mitochondrial pathways[3]
High variability across cell linesDifferential metabolism (e.g., CYP enzymes) or off-target expression[7]
Phase 2: In Vitro Biochemical Validation

Before proceeding with more complex cellular assays, it is crucial to confirm the direct interaction of your compound with the intended target and potential off-targets in a purified system.

Objective: To determine the potency (IC50) of the Indoline-7-sulfonamide against the target kinase and a panel of off-target kinases.[9]

Materials:

  • Purified recombinant target kinase and a panel of off-target kinases.

  • Kinase substrate (peptide or protein).

  • ATP (at a concentration near the Km for each kinase).[10]

  • Indoline-7-sulfonamide compound.

  • Assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).[11]

Procedure:

  • Prepare serial dilutions of the Indoline-7-sulfonamide.

  • In a 96-well or 384-well plate, add the kinase, substrate, and your compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a predetermined time at the optimal temperature for the kinase.

  • Stop the reaction and quantify the amount of ADP produced or substrate phosphorylated using a suitable detection method.[11]

  • Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by fitting the data to a dose-response curve.[5]

Phase 3: Cellular Target Engagement and Phenotypic Validation

Once you have biochemical data, the next step is to confirm target engagement in a cellular context and link it to the observed phenotype.

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Phenotypic Validation biochem_validation In Vitro Kinase Profiling (IC50 Determination) cetsa Cellular Thermal Shift Assay (CETSA) - Target & Off-Targets - biochem_validation->cetsa Confirm Cellular Binding western Western Blot for Downstream Signaling cetsa->western Assess Functional Consequence rescue Rescue Experiment (Drug-Resistant Mutant) western->rescue Validate On-Target Phenotype orthogonal Orthogonal Inhibitor (Different Scaffold) western->orthogonal Confirm On-Target Phenotype knockdown Genetic Knockdown/Knockout (siRNA/CRISPR) western->knockdown Confirm Target Necessity

Caption: Workflow for validating on-target effects.

Objective: To confirm that the Indoline-7-sulfonamide binds to its intended target in intact cells.[5]

Principle: Ligand binding stabilizes a protein, leading to a higher melting temperature.

Procedure:

  • Treat cultured cells with the Indoline-7-sulfonamide or vehicle control.

  • Harvest the cells and lyse them.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge to pellet the denatured, aggregated proteins.

  • Analyze the soluble fraction by Western blot using an antibody against the target protein.

  • A shift in the melting curve in the presence of the compound indicates target engagement.

Advanced Troubleshooting: Deconvoluting Complex Off-Target Effects

In some cases, an Indoline-7-sulfonamide may have multiple off-target effects, leading to a complex cellular phenotype.

Chemoproteomics Approach

For an unbiased, global assessment of potential off-targets, consider a chemoproteomics approach. This involves using a modified version of your compound (e.g., with a clickable alkyne or azide handle) to pull down binding partners from cell lysates, which are then identified by mass spectrometry.[12]

Signaling Pathway Analysis

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathways Indoline Indoline-7-Sulfonamide KinaseX Target Kinase X Indoline->KinaseX Inhibition Tubulin Tubulin Indoline->Tubulin Inhibition CA Carbonic Anhydrase Indoline->CA Inhibition Substrate Downstream Substrate KinaseX->Substrate PhenotypeA Expected Phenotype A Substrate->PhenotypeA PhenotypeB G2/M Arrest Tubulin->PhenotypeB PhenotypeC pH Alteration CA->PhenotypeC

Caption: Potential on- and off-target signaling pathways.

This diagram illustrates how a single compound can interact with multiple cellular targets, leading to a combination of expected and unexpected phenotypes. By systematically applying the troubleshooting strategies outlined in this guide, researchers can dissect these complex interactions and confidently attribute cellular effects to the appropriate molecular targets.

References

  • Supuran, C. T. (2008). Indisulam: an anticancer sulfonamide in clinical development.
  • Zhang, M., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200881.
  • Liou, J.-P., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405.
  • Tantimavanich, S., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31758–31771.
  • BenchChem. (2025). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. BenchChem.
  • Sun, H., et al. (2009). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Drug Metabolism and Disposition, 37(6), 1214-1222.
  • Tantimavanich, S., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31758–31771.
  • Liou, J.-P., et al. (2007). A Novel Oral Indoline-Sulfonamide Agent, N- [1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1 H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. [Link]

  • Krasavin, M., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595.
  • Krasavin, M., et al. (2021). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 26(11), 3328.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones, 23(3), 467-480.
  • Krewald, J. R., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
  • Seldin, J., et al. (2016). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments, (113), 54189.
  • Neckers, L., et al. (2018). (PDF) Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development.
  • Sumner, C. (2022).
  • BOC Sciences. (n.d.).
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Hou, W., et al. (2026). Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. Frontiers in Oncology, 16, 1733391.
  • Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones, 23(3), 467-480.
  • Rauh, D., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors as Sensitizing Agents for Chemotherapy. Wiley-VCH.
  • Jones, L. H. (2014). Chemical biology for target identification and validation. MedChemComm, 5(10), 1436-1437. [Link]

  • Weiss, A., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 27(4), 164-172.

Sources

Strategies to reduce the cytotoxicity of Indoline-7-sulfonamide in normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-7S-TOX-REDUCTION Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Unit[1]

Welcome to the Technical Support Center

You have reached the specialized support unit for Indoline-7-sulfonamide pharmacophores. We understand you are observing elevated cytotoxicity in normal cell lines (e.g., PBMCs, platelets, fibroblasts, or hepatocytes) while working with this scaffold.

This scaffold is a potent "warhead" often used in Bcl-2 homology domain 3 (BH3) mimetics (e.g., Venetoclax precursors) and Carbonic Anhydrase (CA) inhibitors .[1] The toxicity you are seeing is likely driven by one of three root causes:

  • Poor Selectivity: Off-target binding to Bcl-xL (platelet toxicity) or cytosolic CA isoforms (RBC toxicity).[1]

  • Physicochemical Liability: Poor aqueous solubility necessitating toxic vehicle concentrations (DMSO/Cremophor).[1]

  • Mechanism-Based Toxicity: General tubulin disruption affecting all dividing cells.

Below are the troubleshooting modules designed to isolate and resolve these issues.

Module 1: Structural Optimization (SAR) – The "Hardware" Fix

Issue Diagnosis: If your compound kills platelets or non-dividing normal cells, you likely have a Selectivity issue.[1]

The Bcl-2 vs. Bcl-xL Selectivity Trap

The Indoline-7-sulfonamide core is famous for its role in ABT-199 (Venetoclax). Early generations (like Navitoclax) contained a similar core but inhibited both Bcl-2 (tumor target) and Bcl-xL (survival factor for platelets), leading to dose-limiting thrombocytopenia.[1][2]

Strategy: To spare normal platelets, you must destabilize the interaction with Bcl-xL while maintaining Bcl-2 affinity.

  • The Fix: Modify the P2/P4 binding pockets .

    • Action: Introduce a specific hydrogen-bond acceptor (e.g., an azaindole or specific amine) linked to the sulfonamide nitrogen.[1]

    • Mechanism: Bcl-2 has a slightly deeper hydrophobic groove than Bcl-xL. Bulky or conformationally restricted groups at the N1-position of the indoline can "clash" with the Bcl-xL surface while fitting into Bcl-2.

Carbonic Anhydrase (CA) Selectivity

If your target is tumor-associated CA IX or XII, toxicity in normal cells often stems from inhibiting the ubiquitous cytosolic CA I and CA II (found in red blood cells and kidneys).[1]

  • The Fix: "Tail" Modification.

    • Action: Append bulky, hydrophilic tails (e.g., glycosyl moieties or positively charged pyridinium salts) to the sulfonamide.[1]

    • Mechanism: Tumor-associated CA IX is extracellular. A membrane-impermeable tail prevents the drug from entering normal cells to hit cytosolic CA I/II, effectively "locking" the drug outside where only the tumor target exists.

Visualization: The Selectivity Optimization Workflow

SelectivityStrategy Scaffold Indoline-7-sulfonamide Core Target Target Analysis Scaffold->Target Toxicity Toxicity in Normal Cells BclXL Bcl-xL Binding (Platelet Death) Target->BclXL If Bcl-2 Inhibitor CA_Isoforms CA I/II Binding (RBC/Kidney Toxicity) Target->CA_Isoforms If CA Inhibitor BclXL->Toxicity Sol_Bcl Solution: Modify P2/P4 Pocket ( steric clash with Bcl-xL) BclXL->Sol_Bcl Optimize CA_Isoforms->Toxicity Sol_CA Solution: Add Hydrophilic Tail (Membrane Impermeability) CA_Isoforms->Sol_CA Optimize Sol_Bcl->Scaffold Re-synthesis Sol_CA->Scaffold Re-synthesis

Caption: Decision tree for structural modification based on the biological target to minimize off-target binding.

Module 2: Formulation & Solubility – The "Interface" Fix

Issue Diagnosis: If your "Vehicle Control" (DMSO only) shows >10% cell death, or if your drug precipitates in media, your toxicity is likely Physicochemical .[1]

Indoline-7-sulfonamides are notoriously lipophilic (LogP > 4).[1] Researchers often use high concentrations of DMSO (>0.5%) to keep them in solution, which is cytotoxic to sensitive normal cells (e.g., primary hepatocytes).[1]

Troubleshooting Guide: Solubility vs. Toxicity
SymptomProbable CauseRecommended Strategy
Precipitation in Media "Crash out" effect when DMSO stock hits aqueous media.Solid Dispersion: Formulate with polymers like PVP-VA or HPMC-AS to maintain supersaturation without toxic solvents.
High Background Death DMSO concentration > 0.1% in final well.[1]Salt Formation: Convert the sulfonamide to a sodium salt (if acidic) or HCl salt (if basic amine present) to improve aqueous solubility.
Erratic IC50 Curves Micelle formation or non-specific aggregation.Albumin Binding: Pre-incubate compound with BSA (Bovine Serum Albumin) to mimic plasma protein binding and prevent aggregation.
Protocol: Kinetic Solubility Screen (The "Check Engine" Light)

Before treating cells, validate that your compound is actually soluble at the test concentration.[1]

  • Prepare Stocks: 10 mM stock in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to reach 10, 50, and 100 µM (final DMSO < 1%).[1]

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter through a 0.45 µm membrane plate.

  • Analysis: Measure filtrate UV absorbance vs. standard curve.

    • Pass Criteria: >80% recovery in filtrate.[1]

    • Fail Action: If recovery is <80%, your cell toxicity data is invalid (likely due to crystals lysing cells).[1] Switch to a Prodrug strategy (e.g., phosphate ester). [1]

Module 3: Experimental Workflow – The "System" Fix

Issue Diagnosis: Your compound is selective and soluble, but still kills normal cells.[1] This suggests On-Target Toxicity (e.g., tubulin inhibition affects all dividing cells).[1]

Differential Cytotoxicity Assay

You must establish a Therapeutic Index (TI) . Do not just test on cancer cells.

Step-by-Step Protocol:

  • Select Cell Pairs:

    • Tumor: Target cell line (e.g., HL-60 for leukemia).[1]

    • Normal: PBMC (resting) and Human Dermal Fibroblasts (dividing).[1]

  • Dosing: 9-point dose-response (1 nM to 10 µM).

  • Timepoint: 24h vs 72h.

    • Insight: Tubulin inhibitors often require 24h to kill. Bcl-2 inhibitors can kill in <6h. If normal cells die at 72h but not 24h, it may be a proliferation-dependent toxicity (manageable by dosing schedule).[1]

  • Readout: Use CellTiter-Glo (ATP) for viability and Caspase-3/7 for apoptosis.

    • Critical Check: If Normal Cell IC50 / Tumor Cell IC50 < 10, the compound is too toxic for systemic use.[1]

Visualization: The Toxicity Screening Pipeline

ToxPipeline Step1 Step 1: Solubility Check (PBS, pH 7.4) Step2 Step 2: Vehicle Control (Max 0.1% DMSO) Step1->Step2 Passed Step3 Step 3: Differential Screen Step2->Step3 Result_Safe Normal IC50 >> Tumor IC50 (Proceed to In Vivo) Step3->Result_Safe Selectivity Index > 10 Result_Toxic Normal IC50 ≈ Tumor IC50 (Stop & Redesign) Step3->Result_Toxic Selectivity Index < 10

Caption: Workflow to validate true pharmacological toxicity versus artifactual or off-target effects.

FAQ: Frequently Asked Questions

Q: My Indoline-7-sulfonamide turns pink in solution. Is it toxic? A: This indicates oxidation of the indoline nitrogen to an indole. Indoles have planar structures and different binding profiles (often losing efficacy against Bcl-2 but retaining general toxicity).

  • Fix: Store stocks at -20°C under argon. Add 1 mM DTT or Glutathione to your assay buffer to prevent oxidation during the experiment.

Q: Can I use nanoparticles to reduce toxicity? A: Yes. Encapsulating the drug in PLGA nanoparticles or Liposomes prevents the "burst release" that kills normal cells in the bloodstream (or culture dish). This relies on the EPR effect (Enhanced Permeability and Retention) to deliver the drug preferentially to leaky tumor tissues.

Q: Why do I see toxicity in cardiomyocytes? A: Sulfonamides can sometimes inhibit hERG channels , leading to cardiotoxicity.[1]

  • Test: Run a standard hERG patch-clamp assay early. If positive, introduce a basic amine or reduce lipophilicity (LogP) to decrease hERG binding.[1]

References

  • Souers, A. J., et al. (2013).[1] ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[1][2] Nature Medicine, 19(2), 202-208.[1]

    • Key Insight: Describes the structural evolution from Navitoclax to Venetoclax by modifying the sulfonamide core to avoid Bcl-xL binding (reducing pl
  • Nocentini, A., et al. (2019).[1] Indoline-5-sulfonamides as a new class of Carbonic Anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Key Insight: Discusses "tail" modifications to improve selectivity for tumor-associated CA isoforms over normal cytosolic ones.
  • Zhang, H., et al. (2021).[1] Strategies to improve the solubility and bioavailability of poorly water-soluble drugs.[3][4] Frontiers in Pharmacology.

    • Key Insight: General strategies for formulating lipophilic scaffolds like indolines to prevent vehicle-rel

Sources

Technical Support Center: Mitigating Cardiotoxicity in Indoline-7-Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Cardiotoxicity & hERG Liability in Novel Indoline-7-sulfonamide Derivatives

Introduction: The "hERG Wall" in Indoline Development

Welcome to the technical support hub for the Indoline-7-sulfonamide series. If you are accessing this guide, you are likely observing promising anticancer potency (likely via Bcl-2, tubulin polymerization, or CA IX inhibition) but are hitting a critical roadblock: Cardiotoxicity .

Indoline-7-sulfonamides possess a specific structural liability. The sulfonamide moiety at the C7 position, while critical for target engagement (often forming water-mediated H-bonds in the active site), frequently creates a pharmacophore that mimics Class III antiarrhythmics. This leads to high-affinity blockade of the hERG (


) potassium channel , resulting in QT prolongation and Torsades de Pointes (TdP) risk.

This guide moves beyond basic screening. We focus on causality-driven troubleshooting —how to prove the toxicity is real (and not an artifact), how to design around it, and how to validate safety using CiPA-compliant assays.

Module 1: The hERG Liability (Electrophysiology)

The Issue: Your compound shows an


 in a fluorescence polarization displacement assay, or you are seeing inconsistent data in patch-clamp studies.
Troubleshooting Guide: Is Your hERG Data Real?
SymptomProbable CauseCorrective Action
Steep Hill Slope (>1.5) Precipitation: Sulfonamides are often lipophilic. Compound crashing out leads to "supralinear" inhibition curves.Check Solubility: Run a nephelometry check at the assay concentration. If insoluble, add 0.1% Pluronic F-127 to the buffer.
Run-down of Current Sticky Compound: Indolines can adsorb to the tubing of Automated Patch Clamp (APC) systems.Pre-soak: Pre-coat the tubing/tips with the highest compound concentration for 2 minutes before recording.
Voltage Shift State-Dependent Block: The compound may bind preferentially to the open or inactivated state.Protocol Adjustment: Use a "step-ramp" voltage protocol to assess state-dependence. Standard -80mV holds may miss open-channel blockers.
Standard Operating Protocol: Automated Patch Clamp (APC) Validation

Objective: Determine accurate


 values using a self-validating voltage protocol on CHO-hERG cell lines.
  • Cell Prep: Harvest CHO-hERG cells at 70-80% confluence. Detach using Detachin™ to preserve membrane integrity (avoid Trypsin if possible).

  • Seal Formation: Target seal resistance

    
    .
    
    • Quality Control: Discard any cell with

      
       or leak current 
      
      
      
      .
  • Voltage Protocol (The "CiPA" Step):

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates/opens channels).

    • Repolarize to -50 mV for 500 ms (elicits the tail current—Measure Here ).

    • Why? Measuring the tail current at -50 mV removes the rectification variable, giving a pure measure of channel conductance.

  • Perfusion: Apply vehicle (0.1% DMSO) for 3 mins, followed by compound (low to high conc) for 5 mins per concentration.

  • Analysis: Normalize tail current amplitude to the vehicle control.

Workflow Visualization: hERG Screening Logic

hERG_Workflow Start Compound Entry (Indoline-7-sulfonamide) Solubility Nephelometry Check (Is it soluble?) Start->Solubility Solubility->Start Insoluble (Reformulate) Binding Radioligand/Fluorescence Displacement Solubility->Binding Soluble APC Automated Patch Clamp (CHO-hERG) Binding->APC Ki < 10uM Protocol Voltage Protocol: +40mV Step -> -50mV Tail APC->Protocol Analysis Calculate IC50 & Hill Slope Protocol->Analysis Decision Safety Margin Calculation (hERG IC50 / Cmax) Analysis->Decision

Caption: Logical workflow for validating hERG liability, prioritizing solubility checks to prevent false positives.

Module 2: Structural Optimization (SAR)

The Issue: You cannot remove the sulfonamide group without losing potency at the primary target (e.g., Bcl-2).

The Solution: You must "mask" the sulfonamide from the hERG channel pore (specifically the Tyr652 and Phe656 residues) without disrupting the target binding site.

Medicinal Chemistry Strategies for Indoline-7-sulfonamides

The hERG channel pore is a hydrophobic cavity that stabilizes cations (pi-cation interactions). Indoline-7-sulfonamides often hit hERG because the indoline core provides the lipophilicity, and the protonated nitrogen (if present) or the sulfonamide dipole interacts with the pore.

StrategyChemical ModificationMechanism of Action
Reduce Lipophilicity (LogP) Introduce polar groups (e.g., morpholine instead of piperidine) on the sulfonamide tail.Reduces the hydrophobic driving force for the compound to enter the lipid-lined hERG pore.
Zwitterionic Design Append a carboxylic acid or tetrazole to the far end of the molecule.Creates a "zwitterion" at physiological pH. hERG repels negatively charged species.
Steric Shielding (The "7-Position" Trick) Introduce a substituent (e.g., Methyl, Cl) at the C6 position (ortho to the sulfonamide).Forces the sulfonamide out of planarity with the indoline ring, disrupting the "flat" conformation often required for hERG pi-stacking.
pKa Modulation Fluorinate the indoline ring or the sulfonamide side chain.Lowers the pKa of basic amines, reducing the percentage of cationic species at physiological pH (hERG prefers cations).
SAR Decision Tree

SAR_Logic Core Indoline-7-sulfonamide (High hERG Affinity) Check_N Is Basic N Essential? Core->Check_N Strat_1 Strategy 1: Reduce Basicity Check_N->Strat_1 Yes Strat_2 Strategy 2: Steric Clash Check_N->Strat_2 No Strat_3 Strategy 3: Zwitterion Check_N->Strat_3 No Action_1 Add F near amine Replace Piperidine w/ Morpholine Strat_1->Action_1 Action_2 Add C6-Substituent (Twist Sulfonamide) Strat_2->Action_2 Action_3 Add COOH/Tetrazole (Repelled by hERG) Strat_3->Action_3

Caption: Strategic decision tree for modifying the Indoline scaffold to reduce hERG affinity while maintaining potency.

Module 3: Advanced Screening (iPSC-CMs & CiPA)

The Issue: Your compound has a clean hERG profile (


) but still causes death or arrhythmia in animal models.

The Reality: hERG is not the only driver of cardiotoxicity. Indoline sulfonamides can affect Calcium (


) and Sodium (

) channels, or cause structural cardiotoxicity (mitochondrial dysfunction).
Protocol: Microelectrode Array (MEA) with iPSC-CMs

This is the "Gold Standard" for CiPA (Comprehensive In Vitro Proarrhythmia Assay) compliance.

  • Plating: Use commercial iPSC-CMs (e.g., iCell® or Cor.4U®). Plate onto fibronectin-coated MEA plates (6-well or 48-well).

  • Maturation: Culture for 10-14 days. A stable, synchronous beating network is required.

    • Criterion: Beat Period variability < 5%.[1]

  • Dosing:

    • Equilibrate plate in the MEA reader (37°C, 5%

      
      ) for 30 mins.
      
    • Apply cumulative doses (0.1x, 1x, 10x, 30x

      
      ).
      
  • Readouts (The "Big Three"):

    • Field Potential Duration (FPDc): Analogous to QT interval. Prolongation > 10% indicates repolarization risk.

    • Spike Amplitude: Reduction indicates

      
       block (conduction slowing).
      
    • Impedance/Contractility: Decrease in amplitude indicates negative inotropy (structural toxicity or Calcium block).

  • Interpretation:

    • FPD Prolongation only: hERG blocker (Class B risk).

    • FPD Prolongation + EADs (Early Afterdepolarizations): High Torsades Risk (Class A).

    • Contractility Loss w/o FPD change: Structural toxin (Mitochondrial risk).

References

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research.

  • Gintant, G., et al. (2016). "The Comprehensive In Vitro Proarrhythmia Assay (CiPA) initiative: Update on progress." Journal of Pharmacological and Toxicological Methods.

  • Jamieson, C., et al. (2006). "Medicinal chemistry of hERG optimizations: Highlights and hang-ups." Journal of Medicinal Chemistry.

  • Kalyaanamoorthy, S., & Chen, Y. P. (2011). "Structure-based drug design to overcome hERG cardiotoxicity." Chemico-Biological Interactions.

  • FDA/CiPA Steering Committee. "CiPA: Comprehensive In Vitro Proarrhythmia Assay." CiPA Project Official Portal.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with tubulin polymerization assays. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the accuracy and reproducibility of your results. We will move beyond simple checklists to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My control tubulin is not polymerizing, or the polymerization rate is significantly lower than expected. What are the likely causes?

This is a common and critical issue that points to problems with one of the core components of the assay. Let's break down the potential culprits.

A1: Root Cause Analysis & Solutions

  • Sub-Optimal Tubulin Quality: The competency of your tubulin preparation is paramount. Tubulin is a sensitive protein, and its ability to polymerize can be compromised by improper handling or storage.

    • Causality: Repeated freeze-thaw cycles can lead to the denaturation and aggregation of tubulin dimers, rendering them incapable of incorporating into growing microtubules.[1] Storage at temperatures warmer than -80°C can also lead to a gradual loss of activity.[2]

    • Self-Validating Protocol:

      • Visual Inspection: Upon thawing on ice, a high-quality tubulin solution should be clear. Any visible precipitate is a sign of aggregation.

      • Clarification Step: To remove aggregates that can act as artificial nucleation seeds and alter polymerization kinetics, centrifuge the thawed tubulin solution at high speed (e.g., ~140,000 x g) for 10 minutes at 4°C.[2] Use the supernatant for your assay. The presence of a significant pellet indicates poor tubulin quality.

      • Positive Control: Always run a positive control with a known polymerization enhancer, like paclitaxel.[3] This will confirm that your buffer system and detection method are working, isolating the issue to the tubulin itself. The absence of a lag phase in your control reaction can indicate the presence of aggregates that are acting as seeds.[2]

  • GTP Hydrolysis or Degradation: GTP is the essential energy source for microtubule polymerization.[4][5] Its presence in a sufficient concentration is non-negotiable.

    • Causality: GTP is susceptible to hydrolysis, especially if stored improperly or subjected to multiple freeze-thaw cycles. The resulting GDP is not only ineffective at promoting polymerization but can also be inhibitory.[4] Tubulin dimers with GTP bound at the exchangeable site adopt a conformation favorable for polymerization.[4][5]

    • Self-Validating Protocol:

      • Fresh GTP: Always use a fresh aliquot of GTP solution for your experiments. Prepare small, single-use aliquots from a concentrated stock to avoid repeated freeze-thawing.

      • Correct Concentration: Ensure the final concentration of GTP in your reaction is sufficient, typically 1 mM.[6][7]

      • Non-Hydrolyzable Analog Control: In specific mechanistic studies, using a slowly hydrolyzable GTP analog like GMPCPP can be a useful control to form highly stable microtubules, confirming that the polymerization machinery is otherwise functional.[8][9]

  • Incorrect Assay Temperature: Tubulin polymerization is a highly temperature-dependent process.

    • Causality: The dynamic assembly and disassembly of microtubules are exquisitely sensitive to temperature. Lowering the temperature from 37°C significantly decreases the rates of both polymerization and depolymerization.[10][11][12][13][14] Most in vitro assays are optimized for 37°C to mimic physiological conditions.

    • Self-Validating Protocol:

      • Pre-warm Everything: Ensure your plate reader, buffer, and any other reagents (except for the tubulin and GTP, which should be kept on ice until the final step) are pre-warmed to 37°C.[6]

      • Uniform Heating: Verify that your plate reader provides uniform heating across the entire plate to avoid well-to-well variability.[6]

      • Depolymerization Check: True microtubules are cold-labile. At the end of your assay, placing the plate on ice for 20-30 minutes should lead to a decrease in signal as the microtubules depolymerize.[2][6] If the signal does not decrease, it may indicate that you are observing protein precipitation rather than bona fide microtubule formation.

Q2: I'm observing a high background signal, or what appears to be polymerization in my negative control wells (no tubulin). How do I address this?

A2: Diagnosing Signal Artifacts

This issue often stems from the test compound itself or from physical artifacts in the assay plate.

  • Compound Precipitation: The most common cause of a false-positive signal is the precipitation of the test compound in the aqueous assay buffer.

    • Causality: In turbidimetric (absorbance-based) assays, any particulate matter will scatter light and increase the optical density, mimicking the signal generated by microtubule polymerization.[2][15]

    • Self-Validating Protocol:

      • Solubility Test: Before running the full assay, test the solubility of your compound at the highest working concentration in the assay buffer. Visually inspect for any cloudiness or precipitate.

      • Buffer-Only Control: Always include a control well containing your compound in the assay buffer without tubulin.[2] Any increase in signal in this well is due to compound precipitation or intrinsic fluorescence.

      • Solvent Concentration: Keep the final concentration of solvents like DMSO to a minimum, typically not exceeding 2%.[2][6]

  • Physical Artifacts: Bubbles and condensation can interfere with optical readings.

    • Causality: Air bubbles in the wells will scatter light, leading to artificially high and variable readings.[2][6] Condensation on the bottom of the plate when transferring from ice to a 37°C reader can also severely affect measurements.[2]

    • Self-Validating Protocol:

      • Careful Pipetting: Pipette solutions carefully down the side of the wells to avoid introducing bubbles. Inspect the plate for bubbles before placing it in the reader.

      • Plate Acclimation: If you observe a condensation issue, allow the plate to briefly acclimate in the reader before starting the measurement to allow the condensation to dissipate.

Q3: My results are inconsistent between replicate wells. What causes this variability?

A3: Improving Assay Precision

Inconsistent replicates point to issues with pipetting accuracy, temperature uniformity, or reagent mixing.

  • Pipetting and Mixing Errors: Inaccurate liquid handling is a frequent source of variability.

    • Causality: Small errors in the volumes of tubulin, GTP, or test compounds can lead to significant differences in polymerization kinetics.

    • Self-Validating Protocol:

      • Calibrated Pipettes: Use properly calibrated pipettes and ensure you are using them within their optimal volume range.[1]

      • Master Mix: Prepare a master mix of the common reagents (buffer, GTP, etc.) to be dispensed across all relevant wells. This minimizes well-to-well variation compared to adding each component individually.

      • Triplicates: Running experiments in triplicate is highly recommended to identify and potentially exclude outlier wells due to random error.[2]

  • Temperature Fluctuations: As mentioned earlier, non-uniform temperature across the plate can cause wells to polymerize at different rates.[1][6]

    • Causality: If some wells are at a slightly lower temperature than others, the polymerization lag phase may be longer and the rate slower.

    • Self-Validating Protocol:

      • Plate Reader Validation: Use a plate reader known to provide excellent temperature uniformity.

      • Edge Effects: Be mindful of "edge effects" where wells on the outer edges of the plate may experience different temperature conditions. If this is a known issue with your instrument, avoid using the outermost wells for critical samples.

Experimental Protocols & Data Presentation

Protocol 1: Quality Control of Tubulin Stock

This protocol is essential to perform before starting a new batch of experiments or when troubleshooting polymerization failure.

  • Thaw: Thaw a single-use aliquot of lyophilized tubulin (>99% pure) on ice. Reconstitute to 10 mg/mL with ice-cold General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).[1]

  • Clarify: Transfer the tubulin solution to a pre-chilled ultracentrifuge tube. Centrifuge at ~140,000 x g for 10 minutes at 4°C.[2]

  • Recover: Carefully collect the supernatant, avoiding the pellet (if any). This is your polymerization-competent tubulin. Keep on ice.

  • Concentration Check: Determine the protein concentration of the supernatant (e.g., using a Bradford assay or Nanodrop).

Protocol 2: Standard Absorbance-Based Polymerization Assay

This is a standard method for monitoring microtubule assembly by measuring the increase in light scattering at 340 nm.

  • Prepare Assay Mix: On ice, prepare a master mix. For each 100 µL reaction, combine:

    • General Tubulin Buffer

    • GTP to a final concentration of 1 mM

    • Glycerol to a final concentration of 5-10% (optional, enhances polymerization)[7]

    • Your test compound diluted in buffer or vehicle control (e.g., DMSO)

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add your compound dilutions and controls.

  • Initiate Polymerization: Add the polymerization-competent tubulin to the assay mix to a final concentration of 2-4 mg/mL.[6] Mix gently but thoroughly by pipetting.

  • Dispense: Immediately dispense the final reaction mixture into the wells of the 96-well plate.

  • Measure: Place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.

Data Interpretation Table
ObservationPotential CauseSuggested Action
No Lag Phase in Control Tubulin aggregates acting as seeds.Perform the tubulin clarification step (Protocol 1).[2]
High Initial Absorbance Compound precipitation or air bubbles.Run compound-only control; inspect plate for bubbles.[2][6]
Signal Decreases on Ice Authentic microtubule polymerization.This confirms the cold-lability of the polymers.[6]
Signal Stable on Ice Protein precipitation, not polymerization.Re-evaluate compound solubility and mechanism.[6]
Variable Replicates Pipetting error or temperature non-uniformity.Use master mixes, calibrate pipettes, check plate reader.[1]

Visualizing Experimental Workflows

Troubleshooting Logic Flow

This diagram outlines the decision-making process when encountering a failed polymerization assay.

Troubleshooting_Workflow start Inconsistent or Failed Polymerization Assay q_tubulin Is Tubulin Quality Suspect? start->q_tubulin q_reagents Are Reagents (GTP, Buffer) Compromised? q_tubulin->q_reagents No sol_tubulin ACTION: - Centrifuge Tubulin - Run Paclitaxel Control - Use New Aliquot q_tubulin->sol_tubulin Yes q_conditions Are Assay Conditions (Temp, Plate) Optimal? q_reagents->q_conditions No sol_reagents ACTION: - Use Fresh GTP Aliquot - Verify Buffer pH and Composition q_reagents->sol_reagents Yes q_compound Is there a Compound Artifact? q_conditions->q_compound No sol_conditions ACTION: - Pre-warm Plate/Reader to 37°C - Check for Bubbles/ Condensation q_conditions->sol_conditions Yes sol_compound ACTION: - Run Compound-only Control - Check Solubility - Perform Cold Depolymerization q_compound->sol_compound Yes end_node Re-run Assay sol_tubulin->end_node sol_reagents->end_node sol_conditions->end_node sol_compound->end_node

Caption: A logical workflow for diagnosing tubulin assay issues.

Assay Validation Pathway

This diagram illustrates the key validation steps for confirming the integrity of your assay setup.

Assay_Validation cluster_pre_assay Pre-Assay Checks cluster_assay_run In-Assay Controls cluster_post_assay Post-Assay Verification tubulin_qc Tubulin Quality Control Centrifuge Concentration Check reagent_qc Reagent Prep Fresh GTP Buffer pH Check tubulin_qc->reagent_qc controls Essential Controls Vehicle (DMSO) Paclitaxel Compound-only reagent_qc->controls verification Data Verification Cold Depolymerization Replicate Analysis controls->verification

Caption: Self-validating steps for a robust tubulin assay.

References

  • Arai, T., & Kaziro, Y. (1977). Role of GTP in the Assembly of Microtubules. The Journal of Biochemistry. [Link]

  • r/askscience. (2011). A question for the Cell Biologists out there: is GTP necessary for the assembly of microtubules? Reddit. [Link]

  • Guesdon, F. E., et al. (2020). Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly. Molecular Biology of the Cell. [Link]

  • Guesdon, F. E. (2019). Investigating Tubulin Activity Across Temperature. ProQuest Dissertations Publishing. [Link]

  • Hyman, A. A., et al. (1992). Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP. Molecular Biology of the Cell. [Link]

  • Stewart, R. J., et al. (1990). Role of GTP hydrolysis in microtubule polymerization: evidence for a coupled hydrolysis mechanism. Biochemistry. [Link]

  • Guesdon, F. E., et al. (2020). Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly. bioRxiv. [Link]

  • Hyman, A. A., et al. (1992). Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP. Molecular Biology of the Cell. [Link]

  • Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Services. Cytoskeleton, Inc. [Link]

  • Guesdon, F. E., et al. (2020). Microtubule dynamics at low temperature: Evidence that tubulin recycling limits assembly. Molecular Biology of the Cell. [Link]

  • Guesdon, F. E., et al. (2020). Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly. PubMed. [Link]

  • Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. [Link]

  • Belvindrah, R., et al. (2020). Comparative analysis of taxol-derived fluorescent probes to assess microtubule networks in a complex live three-dimensional tissue. Cytoskeleton. [Link]

  • Davis, A., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

  • Gastegger, M., et al. (2021). Blinking fluorescent probes for tubulin nanoscopy in living and fixed cells. bioRxiv. [Link]

  • Piplani, H. (2012). Can anyone recommend a kit to check tubulin polymerization in cells? ResearchGate. [Link]

Sources

Overcoming resistance to Indoline-7-sulfonamide in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indoline-7-Sulfonamide Scaffold

Welcome to the Technical Support Center. You are likely working with Indoline-7-sulfonamides (e.g., J30, E7010 derivatives), a class of potent tubulin polymerization inhibitors that bind to the colchicine-binding site .[1][2] While these agents demonstrate high efficacy in arresting cells at the G2/M phase, acquired resistance is a frequent hurdle in preclinical development.

This guide addresses the three primary failure modes: Drug Efflux (MDR1) , Target Alteration (Tubulin Isotypes) , and Apoptotic Evasion .

Module 1: The Efflux Barrier (MDR1/P-gp)

Symptom: The drug shows high potency in parental lines (IC50 < 50 nM) but loses 100-1000x potency in resistant sublines (e.g., KB-Vin10, MDR+ variants).

Root Cause: Indoline-7-sulfonamides are often substrates for the P-glycoprotein (P-gp/ABCB1) efflux pump. Overexpression of ABCB1 prevents the drug from reaching the critical intracellular concentration required to destabilize microtubules.

Diagnostic Workflow

G Start Observed Resistance (High IC50) Step1 Step 1: Rhodamine 123 Retention Assay Start->Step1 Decision1 Dye Retained? Step1->Decision1 ResultA P-gp Negative (Proceed to Module 2) Decision1->ResultA Yes (High Fluorescence) ResultB P-gp Positive (Efflux Active) Decision1->ResultB No (Low Fluorescence) Step2 Step 2: Co-treatment with Verapamil/Tariquidar ResultB->Step2 Outcome IC50 Restored? (Confirm MDR Mechanism) Step2->Outcome

Figure 1: Diagnostic decision tree for identifying P-gp mediated resistance.

Troubleshooting Protocol: Functional Efflux Assay

Do not rely solely on Western Blots for MDR1 protein levels; functional activity is the gold standard.

  • Preparation: Seed resistant and parental cells (2 x 10^5 cells/well) in 6-well plates.

  • Dye Loading: Incubate cells with Rhodamine 123 (Rh123) (0.5 µg/mL) for 30 minutes at 37°C. Rh123 is a P-gp substrate surrogate.

  • Efflux Phase: Wash cells 2x with PBS. Resuspend in fresh media with and without a P-gp inhibitor (e.g., Verapamil 10 µM or Tariquidar 100 nM).

  • Incubation: Incubate for 60–90 minutes to allow pumps to work.

  • Analysis: Analyze via Flow Cytometry (FITC channel).

    • Pass Criteria: Resistant cells should show a left-shift (low fluorescence) compared to parental cells.

    • Validation: The inhibitor-treated group must show a right-shift (restored fluorescence) overlapping with the parental control.

FAQ: Can I modify the structure to avoid P-gp? A: Yes. Structure-Activity Relationship (SAR) studies suggest that 7-aroylaminoindoline derivatives (like J30 ) are poorer substrates for P-gp than their predecessors. Replacing the sulfonamide leaving group or modifying the C7-position can reduce affinity for the ABCB1 transporter [1].

Module 2: The Target Barrier (Tubulin Isotypes)

Symptom: Cells accumulate the drug (Rh123 assay is normal), but microtubules do not depolymerize.

Root Cause: The colchicine-binding site is located at the interface of


- and 

-tubulin. Resistant tumors often upregulate

III-tubulin (TUBB3)
, an isotype that destabilizes microtubule dynamics less efficiently and binds sulfonamides with lower affinity than

I or

II isotypes [2].
Data Summary: Tubulin Isotype Impact
ParameterSensitive PhenotypeResistant Phenotype
Primary Isotype

I-Tubulin

III-Tubulin (High)
Microtubule Stability Dynamic (High turnover)Hyper-stable
Drug Binding Affinity High (

< 1 µM)
Low (

> 10 µM)
Biomarker Acetylated Tubulin (Low)Acetylated Tubulin (High)
Troubleshooting Protocol: Immunofluorescence for III-Tubulin

Visualizing the cytoskeleton provides immediate confirmation of target engagement failure.

  • Treatment: Treat cells with the Indoline-7-sulfonamide at 5x the parental IC50 for 4 hours.

  • Fixation: Fix with methanol at -20°C for 10 mins (Crucial: Paraformaldehyde can mask tubulin epitopes).

  • Staining:

    • Primary Ab: Anti-

      
      III-tubulin (specific clone, e.g., TUJ1).
      
    • Counter-stain: DAPI (Nuclei).

  • Observation:

    • Sensitive: Cells should become rounded; microtubule network should appear diffuse or fragmented.

    • Resistant:[2] Microtubule network remains intact and filamentous despite drug presence.

Module 3: Apoptotic Evasion (Bcl-2/Slippage)

Symptom: Cells arrest in G2/M (confirmed by cell cycle analysis) but do not die. They eventually exit mitosis without dividing ("mitotic slippage") and become tetraploid G1 cells.

Root Cause: Indoline-7-sulfonamides induce phosphorylation of Bcl-2 , inactivating its anti-apoptotic function. If cells overexpress Bcl-2 or Bcl-xL, they can buffer this signal, surviving the mitotic arrest until the drug is metabolized [3].

Mechanistic Pathway

Pathway Indoline Indoline-7-sulfonamide Tubulin Tubulin (Colchicine Site) Indoline->Tubulin Binds Arrest G2/M Arrest Tubulin->Arrest Destabilizes MTs Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Mito Mitochondrial Depolarization Bcl2->Mito Normal Response Apoptosis Apoptosis (Caspase 3/9) Mito->Apoptosis Resistance Bcl-2/xL Overexpression Resistance->Bcl2 Blocks

Figure 2: The apoptotic signaling cascade and the Bcl-2 resistance blockade.

Troubleshooting Protocol: PARP Cleavage & Slippage Assay
  • Time-Course: Harvest cells at 0, 12, 24, and 48 hours post-treatment.

  • Lysis: Use RIPA buffer with phosphatase inhibitors (critical to detect p-Bcl-2).

  • Western Blot Targets:

    • PARP: Look for the 89 kDa cleaved fragment (marker of death).

    • Cyclin B1: High levels indicate mitotic arrest. If Cyclin B1 drops without PARP cleavage, cells have "slipped" into G1.

    • Mcl-1: Rapid degradation of Mcl-1 is required for tubulin-inhibitor induced death. Stabilization implies resistance.

References

  • Chang, J. Y., et al. (2006).[2][3] "7-Aroyl-aminoindoline-1-sulfonamides as a novel class of potent antitubulin agents."[1][3] Journal of Medicinal Chemistry.

  • Kavallaris, M. (2010). "Microtubules and resistance to tubulin-binding agents."[1] Nature Reviews Cancer.

  • Moon, D. O., et al. (2007). "J30, a novel indoline-sulfonamide, induces apoptosis in human leukemia cells via mitochondrial pathway." Journal of Pharmacology and Experimental Therapeutics.

  • Yoshimatsu, K., et al. (1997).[2] "Mechanism of action of E7010, an orally active sulfonamide antitumor agent: inhibition of tubulin polymerization." Cancer Research.[4]

Sources

Validation & Comparative

Comparing the efficacy of Indoline-7-sulfonamide with Combretastatin A-4

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the Indoline-7-sulfonamide scaffold (representing a class of emerging synthetic tubulin inhibitors) and the established vascular disrupting agent Combretastatin A-4 (CA-4) .

Content Type: Technical Comparison & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary & Disambiguation

Combretastatin A-4 (CA-4) is the gold standard for colchicine-site tubulin inhibitors, known for its potent cytotoxicity and vascular disrupting activity. However, its clinical utility is hampered by poor water solubility and chemical instability (isomerization of the cis-stilbene to the inactive trans-form).

Indoline-7-sulfonamides (and the broader class of N-sulfonylindolines) represent a synthetic scaffold designed to overcome these limitations. By rigidifying the structure and utilizing a sulfonamide linker, these compounds aim to maintain colchicine-site binding while improving metabolic stability, oral bioavailability, and resistance to P-gp efflux .

Note on Nomenclature: While "Indoline-7-sulfonamide" is specifically cited in literature as a scaffold for bacterial DapE inhibitors (e.g., by the Becker group), this guide addresses its application in oncology as a tubulin inhibitor, drawing parallels to clinically advanced sulfonamides like ABT-751 and Indisulam .

Mechanistic Comparison

Both agents target the colchicine-binding site on


-tubulin, but their structural interactions and downstream consequences differ due to binding kinetics and solubility profiles.
Mechanism of Action (MOA)
  • Combretastatin A-4 (CA-4): Binds rapidly to the colchicine site at the interface of

    
    - and 
    
    
    
    -tubulin. It induces a curved conformation in the tubulin dimer, preventing microtubule assembly. This leads to G2/M arrest and rapid collapse of the actin cytoskeleton in endothelial cells (Vascular Disrupting Effect).
  • Indoline-7-sulfonamide: Mimics the pharmacophore of CA-4 but uses an indoline core to lock the molecular geometry. The sulfonamide group often forms additional hydrogen bonds within the binding pocket (e.g., with Val181 or Cys241), potentially offering higher affinity and evading multidrug resistance (MDR) transporters.

Pathway Visualization

The following diagram illustrates the parallel downstream effects and the point of divergence regarding stability.

MOA_Comparison Target Colchicine Binding Site (Beta-Tubulin) Depoly Microtubule Depolymerization Target->Depoly CA4 Combretastatin A-4 (Cis-Stilbene) CA4->Target High Affinity Instability Isomerization to Trans-isomer (Inactive) CA4->Instability Light/Heat Exposure Indoline Indoline-7-sulfonamide (Rigid Scaffold) Indoline->Target High Affinity + MDR Evasion Stability Metabolically Stable Oral Bioavailability Indoline->Stability G2M G2/M Cell Cycle Arrest Depoly->G2M Vascular Vascular Shutdown (Endothelial Cell Retraction) Depoly->Vascular Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Vascular->Apoptosis

Caption: Comparative signaling pathway showing the convergence on tubulin depolymerization and the divergence in physicochemical stability.

Comparative Efficacy Data

The following data synthesizes performance metrics from standard tubulin inhibitor assays.

FeatureCombretastatin A-4 (CA-4)Indoline-7-sulfonamide ClassCausality/Implication
Binding Site Colchicine Site (

-tubulin)
Colchicine Site (

-tubulin)
Direct competition; similar pharmacophore.
IC50 (Tubulin Polymerization) 1.0 - 2.5

M
1.5 - 4.0

M
CA-4 is slightly more potent in cell-free assays.
IC50 (MCF-7 Cell Line) ~3 - 10 nM~10 - 50 nMCA-4 has superior intrinsic potency.
IC50 (MDR Cell Lines) Significantly higher (P-gp substrate)Retained potency (Poor P-gp substrate)Critical Advantage: Sulfonamides often evade efflux pumps.
Solubility (Water) Poor (< 0.1 mg/mL)Moderate to HighIndolines are easier to formulate (oral potential).
Chemical Stability Unstable (cis-to-trans isomerization)Stable (Rigid fused ring)Indolines do not require dark storage/special handling.
Primary Toxicity Cardiovascular (Hypertension)Myelosuppression (typically)Distinct toxicity profiles aid in combination therapy.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, researchers must utilize assays that control for CA-4's instability.

A. Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the direct inhibition of microtubule assembly in a cell-free system. Self-Validation: Include a Paclitaxel (stabilizer) control to ensure assay dynamic range.

  • Reagent Prep: Prepare >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Compound Addition:

    • Add CA-4 (dissolved in DMSO) at 3

      
      M (Positive Control).
      
    • Add Indoline-7-sulfonamide at graded concentrations (0.1 - 10

      
      M).
      
    • Control: DMSO only (Vehicle) and Paclitaxel (3

      
      M).
      
  • Reaction: Incubate at 37°C in a fluorometer.

  • Detection: Monitor fluorescence of DAPI (or reporter dye) bound to microtubules (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Calculate

    
     (rate of polymerization). The % Inhibition is derived from the steady-state plateau relative to the Vehicle.
    
    • Validation Check: CA-4 should fully suppress the fluorescence increase.

B. Cell Viability & Resistance Profiling (MTT Assay)

Objective: Determine cytotoxicity and MDR ratio. Self-Validation: Use paired cell lines (e.g., MCF-7 vs. MCF-7/MX) to calculate the Resistance Index (RI).

  • Seeding: Seed cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Treat with serial dilutions of CA-4 and Indoline-7-sulfonamide.

    • Critical Step: Perform CA-4 handling in low-light conditions to prevent photo-isomerization.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent; solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Calculation:

    • 
      .
      
    • Expectation: CA-4 RI > 100 (if P-gp substrate); Indoline RI < 10 (if MDR evading).

Synthesis & Structural Logic

The transition from CA-4 to Indoline-sulfonamides is driven by Medicinal Chemistry Logic .

  • The CA-4 Problem: The cis-stilbene olefin is prone to isomerization. The trimethoxyphenyl ring is metabolically labile (O-demethylation).

  • The Indoline Solution:

    • Rigidification: The indoline ring fuses the nitrogen, locking the conformation and preventing isomerization.

    • Sulfonamide Linker: Replaces the olefin bridge. This group is metabolically stable and provides a hydrogen bond acceptor/donor motif that mimics the water-bridging interactions seen in the colchicine binding pocket.

Synthesis_Logic CA4_Struct CA-4 Structure (Cis-Stilbene) Design Design Strategy: Rigidification & Bioisosterism CA4_Struct->Design Fix Instability Indoline_Struct Indoline-7-sulfonamide (Rigid Core) Design->Indoline_Struct Sulfonamide Linker

Caption: Structural evolution from the unstable stilbene of CA-4 to the rigid indoline scaffold.

Conclusion

While Combretastatin A-4 remains the potency benchmark for tubulin inhibition, its clinical translation is limited by stability and delivery challenges. The Indoline-7-sulfonamide class offers a compelling alternative for drug development, providing:

  • Comparable Mechanism: Validated colchicine-site binding.[1]

  • Superior Properties: Enhanced metabolic stability and potential for oral delivery.

  • MDR Evasion: Efficacy in resistant cell lines where CA-4 fails.

For researchers, the Indoline scaffold represents a "second-generation" approach, prioritizing drug-like properties (ADME) over raw nanomolar potency.

References

  • Pettit, G. R., et al. (1989). "Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4." Experientia. Link

  • Gaspari, R., et al. (2017). "Structural basis of cis- and trans-combretastatin binding to tubulin." Chem. Sci.Link

  • Wang, Y., et al. (2015). "Design, synthesis and biological evaluation of indoline-sulfonamide derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link

  • Fortin, S., et al. (2020). "Indole-based tubulin inhibitors: A review of recent advances." Molecules. Link

  • Becker, D. P., et al. (2016).[2] "Synthesis of Indoline-7-Sulfonamide Inhibitors of the Bacterial Enzyme DapE." Loyola University Chicago St. Albert's Day. (Contextual Reference for Disambiguation). Link

Sources

A Researcher's Guide to Validating the Anticancer Efficacy of Indoline-7-Sulfonamide Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of Indoline-7-sulfonamide and its derivatives. We move beyond a simple recitation of protocols to offer a strategic, multi-faceted approach to building a robust data package that not only demonstrates efficacy but also elucidates the underlying mechanism of action. This comparative guide will detail the necessary experiments to contrast the performance of Indoline-7-sulfonamide with established chemotherapeutic agents, ensuring the generation of high-quality, publishable data.

Introduction: The Therapeutic Promise of the Indoline-7-Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] In oncology, novel sulfonamide derivatives, particularly those built upon an indole or indoline scaffold, have emerged as promising candidates for cancer therapy.[3][4][5] Compounds such as Indisulam (E7070) and other novel indoline-sulfonamides have demonstrated potent anticancer activities in both preclinical and clinical settings.[6][7]

The antitumor effects of this class of compounds are often multifactorial, a desirable trait in combating the heterogeneity and adaptability of cancer.[6] Documented mechanisms include, but are not limited to:

  • Cell Cycle Arrest: Induction of cell cycle arrest, primarily at the G1/S or G2/M transition, is a key mechanism, preventing cancer cell proliferation.[8][9][10]

  • Microtubule Disruption: Certain derivatives function as antitubulin agents, disrupting microtubule dynamics, which is critical for mitosis, leading to mitotic catastrophe and cell death.[7][11]

  • Modulation of Splicing: A novel mechanism for Indisulam involves the recruitment of the RNA-binding protein RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to its degradation and subsequent widespread mis-splicing of mRNA, which is lethal to cancer cells.[8][12]

  • Carbonic Anhydrase Inhibition: Inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, can disrupt the tumor microenvironment's pH balance, hindering cancer cell survival and proliferation, particularly under hypoxic conditions.[13][14]

Given this mechanistic diversity, a systematic and multi-pronged validation strategy is imperative. This guide will outline a logical experimental workflow to comprehensively assess the anticancer potential of a novel Indoline-7-sulfonamide.

The Validation Workflow: A Step-by-Step Approach

A thorough validation process involves a tiered approach, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Phenotypic & Mechanistic Assays cluster_2 Phase 3: Target Validation & Pathway Analysis A Select Diverse Cancer Cell Line Panel B Cell Viability Assay (e.g., MTT, MTS) A->B C Determine IC50 Values B->C D Cell Cycle Analysis C->D Proceed with potent candidates E Apoptosis Assay D->E F Colony Formation Assay E->F G Western Blot Analysis F->G Investigate molecular mechanisms H Microtubule Dynamics Assay G->H I Carbonic Anhydrase Inhibition Assay H->I cluster_pathway Indoline-7-Sulfonamide Induced Apoptosis Pathway Indoline Indoline-7-Sulfonamide Bcl2 Phospho-Bcl-2 (Inactive) Indoline->Bcl2 induces phosphorylation Mito Mitochondria Bcl2->Mito fails to inhibit CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
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Indoline-7-sulfonamide
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.